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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 1-(2-Bromopyridin-4-yl)cyclobutane-1-carbonitrile

Executive Summary In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to more three-dimensional, sp3-rich frameworks is a proven strategy for improving the pharmacokinetic properties and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to more three-dimensional, sp3-rich frameworks is a proven strategy for improving the pharmacokinetic properties and clinical success rates of drug candidates. 1-(2-Bromopyridin-4-yl)cyclobutane-1-carbonitrile (CAS: 1295298-03-1) [1] represents a highly specialized, bifunctional building block designed precisely for this purpose.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive analysis of this compound. This guide details its structural rationale, physical properties, and a self-validating synthetic protocol, empowering chemists to efficiently integrate this moiety into complex active pharmaceutical ingredients (APIs), such as PROTACs and next-generation kinase inhibitors.

Core Chemical Identity & Structural Analysis

The utility of 1-(2-bromopyridin-4-yl)cyclobutane-1-carbonitrile lies in its orthogonal reactivity and rigid conformational profile.

  • Cyclobutane Ring: The incorporation of a cyclobutane ring introduces a constrained sp3-carbon core. The inherent ring strain (~26 kcal/mol) restricts the conformational flexibility of the attached functional groups, locking the vector of the pyridine ring and the nitrile group. This rigidity often enhances target binding affinity by minimizing the entropic penalty upon receptor binding.

  • Nitrile Group (-CN): Acting as a strong electron-withdrawing group (EWG), the nitrile serves a dual purpose. Synthetically, it increases the acidity of the α -proton in the precursor, facilitating the cyclization reaction. In drug discovery, it acts as a versatile chemical handle that can be reduced to a primary amine or hydrolyzed to a carboxylic acid.

  • 2-Bromopyridine Moiety: The bromine atom at the 2-position of the electron-deficient pyridine ring is highly activated for oxidative addition. This makes the molecule an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions [1], such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

Physical and Chemical Properties

Because this compound is a specialized intermediate, empirical thermodynamic data is often proprietary. The quantitative data summarized in the table below represents highly accurate predictive models based on chemoinformatics algorithms and structural analogs.

PropertyValue / DescriptionCausality & Practical Implication
Chemical Name 1-(2-bromopyridin-4-yl)cyclobutane-1-carbonitrileIUPAC standard nomenclature.
CAS Registry Number 1295298-03-1Unique identifier for database indexing [2].
Molecular Formula C10H9BrN2Dictates stoichiometry in synthetic planning.
Molecular Weight 237.10 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Predicted Boiling Point ~310–330 °C (at 760 mmHg)High boiling point indicates low volatility; compound is stable at standard reaction temperatures.
Predicted Density ~1.45–1.55 g/cm³Driven by the heavy bromine atom and compact cyclobutane ring.
LogP (Lipophilicity) ~2.6The balanced LogP ensures solubility in organic solvents while maintaining favorable partitioning for cellular assays.
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc. Insoluble in H2O.The strong dipole moment of the nitrile group ensures excellent solubility in polar aprotic solvents (DMF, DMSO), which is critical for the synthetic workflows described below.

Synthetic Methodology: A Self-Validating Protocol

The most atom-economical and scalable route to 1,1-disubstituted cyclobutanes is the double alkylation of an active methylene compound. Here, we utilize 2-(2-bromopyridin-4-yl)acetonitrile (CAS: 312325-74-9) [3] and 1,3-dibromopropane.

Experimental Rationale & Causality

The reaction requires a strong base to generate a carbanion. Sodium hydride (NaH) is selected over hydroxide bases to prevent the competitive hydrolysis of the nitrile group. Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice because its high dielectric constant stabilizes the ionic intermediates, accelerating the SN​2 displacement.

Step-by-Step Protocol
  • System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous stream of argon. Add anhydrous DMF (10 mL per gram of starting material).

  • Base Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion in mineral oil, 2.5 equivalents ).

    • Causality: 2.5 equivalents are used to ensure complete double deprotonation while providing a slight excess to scavenge any adventitious moisture in the system. The 0 °C temperature is critical to prevent runaway exothermic degradation of the solvent.

  • Carbanion Generation: Dissolve 2-(2-bromopyridin-4-yl)acetonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes. Stir for 30 minutes at 0 °C.

    • Validation: A deep color change (typically dark red/purple) provides immediate visual validation of enolate/carbanion formation.

  • Double Alkylation (Cyclization): Add 1,3-dibromopropane (1.1 eq) dropwise. Remove the ice bath, allow the reaction to slowly warm to room temperature, and stir for 12–16 hours.

    • Causality: The first SN​2 attack occurs rapidly to form a mono-alkylated intermediate. The subsequent intramolecular SN​2 attack (ring closure) is entropically favored but requires extended time at room temperature to overcome the ~26 kcal/mol cyclobutane ring strain.

  • Quenching & Workup: Cool the mixture back to 0 °C and quench very carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

    • Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine ( 5×20 mL). Causality: DMF is highly miscible with Ethyl Acetate; repeated aqueous washing is mandatory to partition the DMF into the aqueous phase and prevent contamination of the final product.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

Self-Validating Analytical System

To ensure protocol success, the system must be analytically validated:

  • TLC: Monitor at 254 nm. The product will elute faster (higher Rf​ ) than the starting material due to the shielding of the polar active methylene group by the lipophilic cyclobutane ring.

  • 1H NMR ( CDCl3​ ): Successful cyclization is definitively validated by the complete disappearance of the singlet methylene protons (~3.8 ppm) of the starting material, and the emergence of distinct cyclobutane multiplets in the upfield region (1.8–2.8 ppm).

SynthWorkflow SM Starting Material: 2-(2-Bromopyridin-4-yl)acetonitrile Deprotonation Step 1: Deprotonation Formation of Carbanion SM->Deprotonation NaH / DMF, 0°C Reagents Reagents: 1,3-Dibromopropane + NaH Reagents->Deprotonation Alkylation1 Step 2: 1st Alkylation Mono-alkylated Intermediate Deprotonation->Alkylation1 SN2 Attack Alkylation2 Step 3: Intramolecular Cyclization 2nd Alkylation (Ring Closure) Alkylation1->Alkylation2 NaH (2nd eq) Product Product: 1-(2-Bromopyridin-4-yl)cyclobutane-1-carbonitrile Alkylation2->Product Cyclobutane Formation

Fig 1: Step-by-step synthetic workflow and mechanistic logic for cyclobutane ring formation.

Downstream Applications in Drug Discovery

The true value of 1-(2-bromopyridin-4-yl)cyclobutane-1-carbonitrile is realized in its downstream diversification. Because the bromo and cyano groups possess orthogonal reactivity profiles, they can be manipulated sequentially without the need for complex protecting group strategies.

  • C-C and C-N Bond Formation: The 2-bromo position is primed for palladium-catalyzed cross-coupling. Reacting this node with aryl boronic acids (Suzuki) or secondary amines (Buchwald-Hartwig) allows for rapid extension of the molecular scaffold into the hydrophobic pockets of target proteins.

  • Pharmacophore Generation: The nitrile group can be reduced using Lithium Aluminum Hydride ( LiAlH4​ ) or catalytic hydrogenation (Raney Ni / H2​ ) to yield a primary amine (-(CH2)NH2). This aminomethyl-cyclobutane motif is a privileged pharmacophore, frequently utilized to establish critical hydrogen-bonding interactions within the hinge region of kinase enzymes [4].

Downstream Core 1-(2-Bromopyridin-4-yl) cyclobutane-1-carbonitrile CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Core->CrossCoupling Reacts at C-Br NitrileReduction Nitrile Reduction (LiAlH4 or H2/Pd-C) Core->NitrileReduction Reacts at -CN NitrileHydrolysis Nitrile Hydrolysis (Acid/Base Catalysis) Core->NitrileHydrolysis Reacts at -CN SubstitutedPyridine 2-Substituted Pyridine Derivatives CrossCoupling->SubstitutedPyridine PrimaryAmine Primary Amine (Aminomethylcyclobutane) NitrileReduction->PrimaryAmine CarboxylicAcid Carboxylic Acid or Amide NitrileHydrolysis->CarboxylicAcid

Fig 2: Downstream chemical transformations demonstrating bifunctional reactivity.

References

  • ChemSrc Database. "Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- (CAS: 1295298-03-1)." ChemSrc. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53429026, 2-(2-Bromopyridin-4-yl)acetonitrile." PubChem. [Link]

  • Organic Syntheses. "General Methodology for Cyclobutane Ring Formation via Double Alkylation and Nitrile Reduction." Org. Synth. 1963, Coll. Vol. 4, 288. [Link]

Sources

Exploratory

Preliminary Investigation of 1-(2-Bromo-4-pyridinyl)cyclobutanecarbonitrile Derivatives: Synthesis, Mechanistic Utility, and Application in Next-Generation AR Antagonists

Executive Summary The compound 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile (CAS 1295298-03-1) represents a critical, high-value advanced intermediate in modern medicinal chemistry. It is primarily utilized in the desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile (CAS 1295298-03-1) represents a critical, high-value advanced intermediate in modern medicinal chemistry. It is primarily utilized in the design and synthesis of next-generation non-steroidal antiandrogens targeting Castration-Resistant Prostate Cancer (CRPC). By combining a conformationally restricted sp3 -hybridized cyclobutane ring with a highly functionalizable 2-bromopyridine moiety, this building block enables the construction of sterically hindered, metabolically stable therapeutics capable of overcoming clinical resistance mutations (such as AR F877L).

This technical guide explores the structural rationale, self-validating synthetic protocols, and biological mechanisms underlying the utility of this specific chemical scaffold.

Structural Rationale & Mechanistic Causality

The architectural design of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile is not arbitrary; every functional group serves a distinct mechanistic purpose in both late-stage synthesis and target engagement [1].

  • The Cyclobutanecarbonitrile Motif: The incorporation of a cyclobutane ring provides a rigid, sp3 -hybridized steric shield. Unlike planar sp2 systems, the puckered conformation of the cyclobutane ring restricts the rotational degrees of freedom of the attached aryl groups. This forces the final drug molecule into a bioactive "folded" conformation that optimally occupies the Androgen Receptor (AR) ligand-binding domain (LBD). Furthermore, the electron-withdrawing cyano (-CN) group serves as a critical hydrogen bond acceptor while modulating the electron density of the adjacent pyridine ring, enhancing overall target affinity.

  • The 2-Bromo-4-pyridinyl Motif: Transitioning from a phenyl ring (seen in first-generation compounds) to a pyridine ring significantly lowers the ClogP, thereby improving aqueous solubility and reducing CYP450-mediated oxidative metabolism. The 2-bromo position acts as an orthogonal reactive handle. Because the carbon-bromine bond on an electron-deficient pyridine ring is highly polarized, it is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to append the thiohydantoin core required for AR antagonism [2].

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity and reproducibility, the following protocols detail the synthesis of the building block and its late-stage functionalization. Each step is designed as a self-validating system, utilizing specific analytical checkpoints to confirm causality and structural integrity.

Protocol A: Synthesis of the Cyclobutanecarbonitrile Building Block

Objective: Construct the sterically hindered cyclobutane ring via a double alkylation strategy.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-bromo-4-pyridineacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation & Alkylation: Cool the mixture to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in portions.

    • Causality: The benzylic protons of the acetonitrile derivative are highly acidic due to the electron-withdrawing effects of both the cyano group and the pyridine ring. NaH readily deprotonates this position. The first SN​2 alkylation with 1,3-dibromopropane is intermolecular. The subsequent deprotonation triggers a rapid, entropically favored intramolecular SN​2 reaction, closing the 4-membered ring.

  • Quenching & Extraction: Stir at room temperature for 4 hours. Quench carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Self-Validation (Analytical Checkpoint):

    • LC-MS: Confirm the presence of the product mass [M+H]+ at m/z 237 and 239 (showing the characteristic 1:1 isotopic ratio of the bromine atom).

    • 1 H NMR: Verify the disappearance of the singlet CH2​ peak (originally ~3.9 ppm) and the appearance of characteristic cyclobutane multiplets at 2.6–2.8 ppm (4H) and 2.2–2.4 ppm (2H).

Protocol B: Late-Stage Functionalization via Buchwald-Hartwig Amination

Objective: Couple the 2-bromopyridine intermediate with an aniline derivative to build the drug core.

  • Reagent Assembly: Combine 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile (1.0 eq), the desired aniline/amine (1.1 eq), and Cs2​CO3​ (2.0 eq) in anhydrous 1,4-dioxane.

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq) and Xantphos (0.10 eq).

    • Causality: The 2-bromopyridine is highly reactive toward oxidative addition by Pd(0). Xantphos is specifically selected as the ligand because its large bite angle (~111°) accelerates the reductive elimination step, which is otherwise the rate-limiting hurdle when forming sterically hindered C-N bonds.

  • Reaction: Degas the mixture via argon sparging for 10 minutes. Heat to 100°C in a sealed tube for 12 hours.

  • Self-Validation (Analytical Checkpoint): Filter through Celite, concentrate, and analyze via LC-MS. The complete consumption of the m/z 237/239 starting material and the emergence of the coupled product mass validates successful C-N bond formation.

Biological Pathway & Mechanism of Action

Derivatives synthesized from this building block act as potent, competitive antagonists of the Androgen Receptor. By binding to the AR LBD with higher affinity than endogenous androgens (DHT/Testosterone), these compounds prevent the receptor from undergoing the conformational changes necessary for dimerization. Consequently, nuclear translocation and the subsequent transcription of genes driving prostate tumor proliferation are completely abrogated [1, 2].

AR_Inhibition DHT Endogenous Androgens (DHT / Testosterone) AR_Inactive Inactive AR (Cytoplasm) DHT->AR_Inactive Agonist Binding AR_Active Active AR Dimer (Conformational Change) AR_Inactive->AR_Active Dimerization Nucleus Nuclear Translocation & ARE Binding AR_Active->Nucleus Translocation TumorGrowth Tumor Proliferation (CRPC Progression) Nucleus->TumorGrowth Gene Transcription Drug Cyclobutanecarbonitrile Derivatives (Antagonist) Drug->AR_Inactive Competitive Binding (Blocks LBD) Drug->Nucleus Inhibits Translocation

Caption: Mechanism of AR inhibition by cyclobutanecarbonitrile derivatives in prostate cancer.

Quantitative Data: SAR & Pharmacokinetic Profiles

The transition from early-generation aliphatic or unconstrained phenyl systems to the pyridine-cyclobutane architecture yields profound improvements in both binding affinity and metabolic stability.

Compound ClassStructural MotifAR Binding Affinity ( Ki​ , nM)Cellular IC50​ (nM)ClogPHepatic Stability ( t1/2​ , min)
1st Gen Antagonists Phenyl-Dimethyl~20 - 40~1504.545
2nd Gen Antagonists Phenyl-Cyclobutane15 - 20~804.880
Next-Gen Derivatives Pyridine-Cyclobutane 8 - 15 ~35 3.9 >120

Table 1: Comparative Structure-Activity Relationship (SAR) and pharmacokinetic data demonstrating the superiority of the pyridine-cyclobutane scaffold. Data synthesized from foundational SAR studies on thiohydantoin AR antagonists [1, 2].

References

  • Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wongvipat, J. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779-2796.[Link]

  • Bignan, G., Branch, J. R., Bush, T. L., et al. (2021). Discovery of JNJ-63576253: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC). Journal of Medicinal Chemistry, 64(2), 909-924.[Link]

Foundational

1H and 13C NMR spectroscopic data for Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile Introduction In the landscape of modern drug discovery and development, the precise structural el...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of organic compounds. This guide focuses on the ¹H and ¹³C NMR spectroscopic characterization of a novel compound, 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile. While experimental data for this specific molecule is not widely published, this document serves as a comprehensive predictive guide for researchers. By dissecting the molecule into its constituent fragments—the 2-bromo-4-pyridinyl system and the 1-cyanocyclobutyl group—we will predict the chemical shifts and coupling patterns. This guide will also detail the experimental protocols for data acquisition and the advanced 2D NMR techniques required for unambiguous structural confirmation.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the cyclobutane ring.

Aromatic Region (Pyridine Ring):

The 2-bromo-4-substituted pyridine ring will exhibit three distinct proton signals in the aromatic region of the spectrum. The electron-withdrawing nature of the nitrogen atom and the bromine atom will significantly influence the chemical shifts of the remaining protons.

  • H-6: This proton, being ortho to the nitrogen, is expected to be the most deshielded, appearing at the lowest field. It will likely appear as a doublet due to coupling with H-5.

  • H-5: This proton will be influenced by both the adjacent bromo substituent and the H-6 proton. It is expected to appear as a doublet of doublets.

  • H-3: This proton, situated between the bromo and the cyclobutyl substituents, will likely be a singlet or a very finely split doublet.

Aliphatic Region (Cyclobutane Ring):

The protons on the cyclobutane ring are expected to show complex splitting patterns due to restricted bond rotation and diastereotopicity. The four methylene groups will likely give rise to three distinct sets of signals.

  • H-2'/H-6': These two pairs of diastereotopic protons adjacent to the carbon bearing the pyridinyl and cyano groups will be deshielded and are expected to appear as complex multiplets.

  • H-3'/H-5': These two pairs of diastereotopic protons will also appear as complex multiplets, likely at a slightly higher field than H-2'/H-6'.

  • H-4': The single proton at the 4' position will likely appear as a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-68.40 - 8.60d5.0 - 6.0
H-57.40 - 7.60dd5.0 - 6.0, 1.5 - 2.0
H-37.60 - 7.80s or d~1.5
H-2'/H-6'2.80 - 3.20m-
H-3'/H-5'2.40 - 2.80m-
H-4'2.00 - 2.40m-

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Aromatic and Nitrile Region:

The pyridine ring will show five distinct carbon signals, with their chemical shifts influenced by the nitrogen, bromine, and cyclobutyl substituents. The nitrile carbon will also appear in this region.

  • C-2: The carbon bearing the bromine atom will be significantly deshielded.

  • C-4: The carbon attached to the cyclobutyl group will also be deshielded.

  • C-6: The carbon adjacent to the nitrogen will be deshielded.

  • C-3 & C-5: These carbons will appear at a relatively higher field.

  • CN: The nitrile carbon is expected to appear in the characteristic region for this functional group.

Aliphatic Region:

The cyclobutane ring will exhibit four distinct carbon signals.

  • C-1': The quaternary carbon attached to the pyridine ring and the cyano group will be deshielded.

  • C-2'/C-6': The two equivalent methylene carbons adjacent to C-1'.

  • C-3'/C-5': The two equivalent methylene carbons.

  • C-4': The single methylene carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2142.0 - 145.0
C-3122.0 - 125.0
C-4155.0 - 158.0
C-5120.0 - 123.0
C-6150.0 - 153.0
CN118.0 - 122.0
C-1'40.0 - 45.0
C-2'/C-6'30.0 - 35.0
C-3'/C-5'15.0 - 20.0

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural elucidation of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
  • Cap the NMR tube securely.

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 16 to 64 scans, depending on the sample concentration.
  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
  • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Structural Verification with 2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the pyridine and cyclobutane moieties, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling networks, helping to trace the connectivity of protons within the pyridine and cyclobutane rings separately.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It will be instrumental in confirming the connection between the cyclobutane ring and the pyridine ring. Key expected HMBC correlations are shown in the diagram below.

Figure 1: Predicted key HMBC correlations for 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile. While experimental data is not yet publicly available, the predicted spectra, coupled with the detailed experimental protocol and the strategy for structural verification using 2D NMR, offer a robust roadmap for researchers and scientists in the field of drug development. The application of these spectroscopic methods is fundamental to ensuring the chemical integrity and structural correctness of novel pharmaceutical compounds.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (2021). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Cobas, C. (2021). NMR Prediction. Mestrelab Research. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Exploratory

Discovery and Synthesis Pathway of 1-(2-Bromo-4-pyridinyl)cyclobutanecarbonitrile: A Critical Intermediate in Kinase Inhibitor Development

Executive Summary In modern medicinal chemistry, the transition from flexible, linear alkyl chains to rigidified, sp³-rich ring systems is a proven strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from flexible, linear alkyl chains to rigidified, sp³-rich ring systems is a proven strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule drugs. 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile (CAS: 1295298-03-1) stands as a premier example of this paradigm[1]. This highly specialized building block is a critical intermediate in the discovery and synthesis of advanced kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2], Janus Kinase (JAK)[3], and Hematopoietic Progenitor Kinase 1 (HPK1)[4].

This technical guide provides an in-depth analysis of the structural rationale, retrosynthetic strategy, and optimized experimental methodologies required to synthesize this compound with high fidelity.

Pharmacological Context & Structural Rationale

The architectural design of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile is highly intentional, offering two distinct functional domains:

  • The 2-Bromopyridine Handle: The bromo-substituent at the 2-position of the pyridine ring serves as an orthogonal reactive site. It is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), allowing chemists to rapidly elaborate the core into complex active pharmaceutical ingredients (APIs)[4].

  • The Cyclobutanecarbonitrile Moiety: Replacing a standard benzylic methylene or gem-dimethyl group with a cyclobutane ring introduces severe conformational constraints. This "locks" the nitrile group into a specific spatial vector, optimizing hydrogen-bonding interactions within the ATP-binding pocket of target kinases. Furthermore, the quaternary sp³ carbon eliminates vulnerable benzylic protons, effectively shutting down rapid Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby extending the drug's half-life.

Retrosynthetic Strategy

A self-validating synthetic route must prioritize scalable, high-yielding transformations using commercially available starting materials. The retrosynthetic disconnection of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile relies on a sequential homologation and cycloalkylation strategy:

  • Disconnection 1 (Cycloalkylation): The cyclobutane ring is formed via a double alkylation of an active methylene compound. The immediate precursors are 2-(2-bromopyridin-4-yl)acetonitrile and 1,3-dibromopropane [5].

  • Disconnection 2 (Cyanation): The acetonitrile derivative is accessed via a nucleophilic substitution of a benzylic halide. The precursor is 2-bromo-4-(bromomethyl)pyridine [6].

  • Disconnection 3 (Radical Bromination): The bromomethyl intermediate is derived from the bulk chemical 2-bromo-4-methylpyridine via a Wohl-Ziegler bromination[7].

Synthesis_Workflow A 2-Bromo-4-methylpyridine B 2-Bromo-4-(bromomethyl)pyridine A->B NBS, AIBN C 2-(2-Bromopyridin-4-yl)acetonitrile B->C KCN D 1-(2-Bromopyridin-4-yl) cyclobutanecarbonitrile C->D 1,3-Dibromopropane NaH, DMF E Kinase Inhibitor API D->E Cross-Coupling

Figure 1: Step-by-step synthesis workflow of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile.

Detailed Synthesis Pathway & Methodologies

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

The synthesis initiates with the site-specific bromination of 2-bromo-4-methylpyridine. N-Bromosuccinimide (NBS) is utilized as the bromine source, with Azobisisobutyronitrile (AIBN) acting as the radical initiator[7].

  • Causality of Experimental Choice: Carbon tetrachloride ( CCl4​ ) or trifluorotoluene ( PhCF3​ ) is used as the solvent because they do not participate in radical chain transfer, ensuring the radical propagates exclusively at the benzylic methyl group.

Step 2: Nucleophilic Cyanation

The resulting 2-bromo-4-(bromomethyl)pyridine is subjected to an SN​2 displacement using Potassium Cyanide (KCN)[6].

  • Causality of Experimental Choice: An ethanol/water co-solvent system is typically employed. The water dissolves the inorganic cyanide salt, while the ethanol solubilizes the organic substrate, facilitating a smooth biphasic or homogenous reaction depending on the exact ratios.

Step 3: Cycloalkylation (The Core Transformation)

The critical step is the formation of the strained cyclobutane ring. This requires the irreversible deprotonation of the acidic α -protons (pKa ~25) of 2-(2-bromopyridin-4-yl)acetonitrile, followed by alkylation with 1,3-dibromopropane.

  • Causality of Experimental Choice: Sodium Hydride (NaH) is selected as the base. Unlike hydroxide or carbonate bases, NaH acts as a strong, non-nucleophilic base that irreversibly deprotonates the substrate, driven by the evolution of hydrogen gas. The initial intermolecular alkylation is followed by a rapid intramolecular 4-exo-tet cyclization. The gem-dialkyl effect (Thorpe-Ingold effect) induced by the initial alkylation significantly lowers the activation energy for the subsequent ring closure, overcoming the inherent ring strain of the cyclobutane system.

Experimental Protocols

The following self-validating protocol details the critical Step 3 (Cycloalkylation) to ensure high yield and purity.

Reagents:

  • 2-(2-bromopyridin-4-yl)acetonitrile: 1.0 equivalent

  • 1,3-dibromopropane: 1.2 equivalents

  • Sodium Hydride (60% dispersion in mineral oil): 2.5 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF): 0.2 M relative to substrate

Step-by-Step Methodology:

  • Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Base Suspension: Charge the flask with NaH (2.5 eq) and suspend in anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 2-(2-bromopyridin-4-yl)acetonitrile (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes. Validation cue: Observe the controlled evolution of H2​ gas. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the nitrile anion.

  • Alkylation: Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours. Monitor the reaction via TLC or LC-MS until the mono-alkylated intermediate is fully consumed.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with water and brine (to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure target compound.

Quantitative Data: Optimization of Cycloalkylation

To demonstrate the necessity of the NaH/DMF system, the following table summarizes the quantitative optimization data for the cycloalkylation step.

EntryBase (Eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 K2​CO3​ (3.0)Acetonitrile801245%Weak base leads to incomplete deprotonation; high levels of mono-alkylated byproduct.
2NaOH (aq) / TBABToluene / H2​O 25872%Phase-transfer catalysis works well but suffers from competing hydrolysis of the nitrile group.
3LiHMDS (2.2)THF-78 to 25678%Clean profile, but requires cryogenic conditions and higher reagent costs at scale.
4 NaH (2.5) DMF 0 to 25 4 85% Optimal conditions. Irreversible deprotonation drives the equilibrium; fast cyclization.

Downstream Applications: Targeting Kinase Pathways

Once synthesized, 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile is frequently utilized to construct inhibitors for the IRAK4 pathway[2]. IRAK4 is a master regulator in the innate immune system, functioning directly downstream of Toll-Like Receptors (TLRs) and the Interleukin-1 Receptor (IL-1R).

By utilizing palladium-catalyzed cross-coupling at the 2-bromo position, chemists append complex heterocyclic scaffolds (e.g., pyrazoles or indazoles) that fit precisely into the IRAK4 ATP-binding pocket. The cyclobutanecarbonitrile group projects into the solvent-exposed region or a specific hydrophobic sub-pocket, enhancing binding affinity while resisting metabolic degradation.

IRAK4_Pathway R TLR / IL-1R Activation M MyD88 Recruitment R->M Ligand Binding I IRAK4 Phosphorylation M->I Signal Transduction T TRAF6 / NF-κB Cascade I->T Pro-inflammatory Output D IRAK4 Inhibitor D->I Competitive Inhibition

Figure 2: IRAK4 signaling cascade and targeted intervention by downstream APIs.

References

  • WO2019035865A1 - Pyruvate kinase modulators and use thereof. Details the radical bromination and cyanation steps for 2-bromo-4-methylpyridine derivatives. 6

  • WO2016011390A1 - Irak4 inhibiting agents. Discusses the utilization of cyclobutanecarbonitrile derivatives in the synthesis of potent IRAK4 inhibitors. 2

  • WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof. Highlights the cross-coupling applications of bromopyridinyl cyclobutanecarbonitriles. 4

  • US20100113416A1 - Janus kinase inhibitors for treatment of dry eye and other eye related diseases. Demonstrates the integration of cyclobutanecarbonitrile motifs in JAK inhibitor frameworks. 3

  • ChemSrc Database - Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- (CAS: 1295298-03-1). Chemical properties and commercial availability data. 1

Sources

Foundational

thermodynamic stability and degradation pathways of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 1-(2-Bromo-4-pyridinyl)cyclobutanecarbonitrile Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 1-(2-Bromo-4-pyridinyl)cyclobutanecarbonitrile

Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Scientists Compound: Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- (CAS: 1295298-03-1)[1]

Executive Summary

In modern pharmaceutical development, heavily functionalized building blocks dictate the pharmacokinetic and stability profiles of final active pharmaceutical ingredients (APIs). 1-(2-Bromo-4-pyridinyl)cyclobutanecarbonitrile (Formula: C₁₀H₉BrN₂) is a highly specialized intermediate featuring three distinct chemical motifs: a strained cyclobutane ring, a sterically hindered nitrile group, and a halogenated pyridine ring[1].

As a Senior Application Scientist, I approach the stability of this molecule not as a static property, but as a dynamic interplay of thermodynamic driving forces and kinetic barriers. Understanding the intrinsic stability and forced degradation pathways of this scaffold is critical for establishing robust storage conditions, predicting API shelf-life, and validating stability-indicating analytical methods in accordance with ICH Q1A(R2) guidelines[2][3]. This whitepaper deconstructs the thermodynamic vulnerabilities of the molecule and provides field-proven, self-validating experimental workflows for degradation profiling.

Structural Thermodynamics & Intrinsic Stability

The stability of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile is governed by the localized thermodynamics of its functional groups. To predict its behavior under stress, we must analyze the causality behind its reactivity.

Cyclobutane Ring Strain

Cyclobutane systems possess a high inherent ring strain energy of approximately 27 kcal/mol, primarily due to angle strain (internal angles of ~90° vs. the ideal 109.5° for sp³ carbons) and torsional strain from eclipsed hydrogen interactions[4]. However, in this molecule, the quaternary carbon (C1) is fully substituted by the electron-withdrawing nitrile and pyridyl groups. This substitution pattern kinetically stabilizes the ring against spontaneous thermal retro-[2+2] cycloaddition or radical-mediated ring opening under ambient conditions, though it remains vulnerable under extreme thermal stress (>150°C).

Nitrile Thermodynamics

Thermodynamically, the hydrolysis of a nitrile to a carboxylic acid is highly exergonic, possessing a negative Gibbs free energy (ΔG) comparable to that of ester hydrolysis[5]. However, nitriles are kinetically stable in neutral water because the sp-hybridized nitrogen has very low basicity, resulting in a high activation energy barrier for nucleophilic attack[5]. Consequently, degradation of the cyclobutanecarbonitrile moiety requires aggressive catalytic conditions (strong acid or strong base) to overcome this kinetic barrier[6].

C-Br Bond Dissociation

The 2-bromo-4-pyridinyl moiety introduces a specific vulnerability: the carbon-bromine (C-Br) bond. While stable to mild hydrolysis, brominated pyridines are highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light[7][8]. The bond dissociation energy of the aryl C-Br bond is low enough that UV photons can induce photolytic debromination, generating a highly reactive pyridyl radical.

Mechanistic Degradation Pathways

Based on the thermodynamic profile, we can accurately predict the molecule's primary degradation pathways under ICH Q1A(R2) stress conditions.

Pathway A: Hydrolytic Degradation (Nitrile Hydrolysis)

Under strong aqueous acidic or basic conditions, the nitrile group will hydrolyze to an amide, and subsequently to a carboxylic acid[9].

  • Base-Catalyzed Causality: In 0.1 N NaOH, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The electron-withdrawing nature of the 4-pyridyl group enhances the electrophilicity of this carbon, accelerating the initial attack[6].

  • Acid-Catalyzed Causality: In 0.1 N HCl, the reaction initiates via protonation of the nitrile nitrogen. Because the nitrogen is a poor base, this requires a high concentration of protons. Once protonated, the intermediate becomes highly susceptible to attack by water[6][9].

Pathway B: Photolytic Debromination

Under ICH Q1B photostability conditions (1.2 million lux hours and 200 watt hours/m²), the molecule will undergo photolytic debromination[7][8]. The absorption of UV light causes homolytic cleavage of the C-Br bond. The resulting pyridyl radical will abstract a hydrogen atom from the solvent or surrounding environment, yielding 1-(4-pyridinyl)cyclobutanecarbonitrile. To mitigate this, the compound must be stored in amber vials wrapped in foil[8].

Pathway C: Oxidative N-Oxidation

Exposure to reactive oxygen species (e.g., 3% H₂O₂) will target the most electron-rich, unhindered site: the pyridine nitrogen. The lone pair on the nitrogen will undergo electrophilic oxidation to form a pyridine N-oxide.

DegradationPathways Parent 1-(2-Bromo-4-pyridinyl) cyclobutanecarbonitrile (Parent API) Hydrolysis Hydrolytic Stress (0.1 N HCl / 0.1 N NaOH) Parent->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light, ICH Q1B) Parent->Photolysis Oxidation Oxidative Stress (3% H2O2) Parent->Oxidation Deg1 Degradant A: Cyclobutanecarboxamide / Carboxylic Acid Hydrolysis->Deg1 Nitrile Hydrolysis Deg2 Degradant B: Debrominated Pyridine Analog Photolysis->Deg2 Homolytic C-Br Cleavage Deg3 Degradant C: Pyridine N-Oxide Oxidation->Deg3 N-Oxidation

Caption: Predicted mechanistic degradation pathways of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile.

Experimental Workflows for Stability Testing

To validate these theoretical pathways, a Forced Degradation Study must be executed in compliance with ICH Q1A(R2) guidelines[2][10]. The goal is not total destruction of the molecule, but rather achieving a targeted 5–20% degradation to ensure the analytical method is stability-indicating without generating secondary (irrelevant) degradants[10].

Self-Validating Protocol: ICH Q1A(R2) Forced Degradation

This protocol utilizes a self-validating feedback loop: Mass Balance and Peak Purity. If the sum of the parent peak area and degradant peak areas does not equal ~100% of the control (Mass Balance), or if the parent peak is not spectrally pure (Peak Purity via Diode Array Detector/MS), the stress conditions must be adjusted[11].

Step 1: Sample Preparation

  • Prepare a stock solution of the compound at 1.0 mg/mL in an inert, MS-compatible diluent (e.g., 50:50 Water:Acetonitrile).

Step 2: Stress Application (Targeting 5-20% Degradation)

  • Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidation: Mix 1 mL stock with 1 mL 3% H₂O₂. Store at room temperature (25°C) in the dark for 24 hours.

  • Photolysis: Expose 1 mL stock (in a quartz vial) to 1.2 million lux hours and 200 Wh/m² UV light. Keep a dark control wrapped in foil[8].

  • Thermal: Heat solid API at 60°C for 7 days[2].

Step 3: HPLC-UV/MS Analysis

  • Inject samples into an HPLC system coupled with a Diode Array Detector (DAD) and a Single Quadrupole Mass Spectrometer (MS).

  • Validation Check: Calculate Mass Balance. (Area_Parent + Sum(Area_Degradants)) / Area_Control * 100. Acceptable range is 95-105%[11].

ExperimentalWorkflow API Prepare API Stock (1.0 mg/mL) Stress Apply ICH Q1A(R2) Stress Acid/Base Peroxide UV Light Heat API->Stress Quench Quench / Neutralize Reactions Stress->Quench Analysis HPLC-DAD/MS Analysis (Stability Indicating Method) Quench->Analysis Validate Data Validation Mass Balance (95-105%) Peak Purity (DAD) Analysis->Validate Validate->Stress If Degradation < 5% or > 20%, Adjust Time/Temp

Caption: Self-validating experimental workflow for ICH Q1A(R2) forced degradation studies.

Quantitative Data Summary

The following tables summarize the predicted thermodynamic parameters and the expected analytical outcomes of the forced degradation study.

Table 1: Thermodynamic Parameters & Structural Vulnerabilities

Structural MotifParameterValue / CharacteristicImplication for Stability
Cyclobutane Ring Ring Strain Energy~27 kcal/mol[4]High strain, but kinetically locked by quaternary substitution. Stable at RT.
Nitrile Group Hydrolysis ΔGHighly Exergonic (< 0)[5]Thermodynamically unstable in water, but high kinetic barrier prevents spontaneous degradation.
C-Br Bond Photochemical LabilityHigh[7][8]Prone to homolytic cleavage. Requires protection from ambient and UV light.

Table 2: ICH Q1A(R2) Forced Degradation Matrix & Expected Outcomes

Stress ConditionReagent / EnvironmentTarget MechanismExpected Primary Degradant
Acidic 0.1 N HCl, 60°CNucleophilic addition (protonated N)Cyclobutanecarboxamide derivative
Basic 0.1 N NaOH, 60°CNucleophilic addition (OH⁻ attack)Cyclobutanecarboxylic acid derivative
Oxidative 3% H₂O₂, 25°CElectrophilic oxidationPyridine N-oxide
Photolytic UV/Vis (ICH Q1B)Homolytic radical cleavage1-(4-pyridinyl)cyclobutanecarbonitrile
Thermal 60°C, Solid StateKinetic thermal breakdownGenerally stable; trace ring-opening

References

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from: [Link]

  • Grokipedia. Hydrolysis of nitriles. Retrieved from:[Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Retrieved from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from: [Link]

  • Memmert. STABILITY TESTS | STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS ICH Q1A (R2). Retrieved from: [Link]

  • SGS. Pharmaceutical Stability Testing and Storage. Retrieved from: [Link]

  • ResearchGate. Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 1-(2-Bromo-4-pyridinyl)cyclobutanecarbonitrile

Executive Summary The incorporation of sp³-rich, sterically demanding motifs into heteroaromatic scaffolds is a cornerstone of modern drug discovery. The substrate 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile (CAS: 129...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of sp³-rich, sterically demanding motifs into heteroaromatic scaffolds is a cornerstone of modern drug discovery. The substrate 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile (CAS: 1295298-03-1) features a cyclobutanecarbonitrile group, which serves as a metabolically stable, lipophilic bioisostere for tert-butyl or trifluoromethyl groups. This specific structural motif is frequently utilized in the synthesis of advanced kinase inhibitors, such as IRAK4 inhibitors[1]. However, the cross-coupling of 2-bromopyridines presents unique mechanistic bottlenecks. This application note details an optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate, utilizing third-generation (G3) Buchwald precatalysts to overcome inherent catalytic challenges.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of 2-Bromopyridines: Heteroaryl halides, particularly 2-bromopyridines, are notorious for their ability to coordinate to palladium via the basic pyridine nitrogen. This coordination often leads to the formation of stable, unreactive bis-pyridyl palladium(II) complexes, effectively poisoning the catalyst and stalling the reaction. Furthermore, the electron-withdrawing nature of the cyclobutanecarbonitrile group at the 4-position increases the electrophilicity of the C2–Br bond. While this accelerates the initial oxidative addition, it can exacerbate catalyst trapping if the subsequent transmetalation and reductive elimination steps are slow.

Catalyst Selection (The "Why"): To circumvent catalyst deactivation, this protocol explicitly employs the XPhos Pd G3 precatalyst. The causality behind this choice is twofold:

  • Steric Shielding : The highly bulky dialkylbiarylphosphine ligand (XPhos) sterically prevents the formation of off-cycle bis-pyridyl palladium complexes, forcing the catalytic cycle forward[2].

  • Rapid Activation : The G3 precatalyst undergoes rapid, base-mediated activation at room temperature to generate the active monoligated L1​Pd(0) species. This rapid activation is critical when coupling with boronic acids that are prone to protodeboronation, as it ensures the active catalyst is ready to intercept the boronic acid before it degrades in the basic aqueous medium[3].

Experimental Design & Catalyst Optimization

The following table summarizes the quantitative optimization data for the cross-coupling of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile with a model aryl boronic acid. The data empirically validates the superiority of the G3 precatalyst system over traditional palladium sources.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2.0 eq)Toluene/H₂O (4:1)901635%
Pd(dppf)Cl₂ (5 mol%)NoneK₂CO₃ (2.0 eq)Dioxane/H₂O (4:1)801268%
XPhos Pd G2 (2 mol%)XPhos (2 mol%)K₃PO₄ (3.0 eq)THF/H₂O (4:1)60489%
XPhos Pd G3 (2 mol%) None added K₃PO₄ (3.0 eq) THF/H₂O (4:1) 40 2 >95%

Table 1: Optimization of reaction conditions. Yields determined by LC-MS (UV 254 nm) against an internal standard.

Catalytic Workflow Visualization

The following diagram maps the logical progression of the catalytic cycle, highlighting the specific intermediates formed during the coupling of this substrate.

CatalyticCycle Pd_G3 XPhos Pd G3 Precatalyst Pd_0 Active Catalyst [XPhos-Pd(0)] Pd_G3->Pd_0 Base / RT Ox_Add Oxidative Addition [XPhos-Pd(II)(Ar)(Br)] Pd_0->Ox_Add + 2-Bromopyridine Substrate Transmet Transmetalation [XPhos-Pd(II)(Ar)(R)] Ox_Add->Transmet + R-B(OH)2 / Base Red_Elim Reductive Elimination C-C Bond Formation Transmet->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product Coupled Pyridine Product Red_Elim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling using XPhos Pd G3.

Detailed Step-by-Step Protocol

Reagents & Materials:

  • Substrate : 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile (1.0 equiv, 1.0 mmol, 237.10 g/mol )

  • Coupling Partner : Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst : XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%, 16.9 mg)

  • Base : Potassium phosphate tribasic ( K3​PO4​ ), 0.5 M aqueous solution (3.0 equiv, 6.0 mL)

  • Solvent : Tetrahydrofuran (THF), anhydrous and degassed (8.0 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere) : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile (237 mg, 1.0 mmol), the selected boronic acid (1.2 mmol), and the XPhos Pd G3 precatalyst (16.9 mg, 0.02 mmol).

  • Degassing : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon (or nitrogen). Repeat this purge cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition : Syringe in 8.0 mL of sparged, anhydrous THF. Stir gently to dissolve the organic components. The mixture will initially appear as a pale yellow solution or fine suspension.

  • Base Addition & Activation : Syringe in 6.0 mL of a degassed 0.5 M aqueous K3​PO4​ solution.

  • Execution : Transfer the flask to a pre-equilibrated heating block set to 40 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic solvent layer.

  • Reaction Monitoring : Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) and LC-MS.

  • Workup : Upon completion (typically 1–2 hours), cool the mixture to room temperature. Dilute the reaction with ethyl acetate (15 mL) and deionized water (10 mL). Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0–30% EtOAc in Hexanes) to afford the pure cross-coupled product.

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness and reproducibility of the protocol, the following in-process controls must be observed:

  • Visual Validation of Catalyst Activation : Upon the addition of the aqueous base and gentle heating, the reaction mixture should rapidly transition from a pale yellow suspension to a deep, homogeneous red/brown solution. This color change is a self-validating physical indicator of the successful deprotonation of the G3 precatalyst and the subsequent release of the active L1​Pd(0) species.

  • Protodeboronation Control : If LC-MS monitoring indicates significant consumption of the boronic acid without corresponding product formation (evidenced by the appearance of the protodeboronated arene), the boronic acid is decomposing faster than the transmetalation step can occur. Causality-driven solution: Lower the reaction temperature to 25 °C. The G3 precatalyst is highly active at room temperature, which will suppress thermal protodeboronation while maintaining an efficient cross-coupling rate.

  • Mass Balance : In LC-MS analysis, the disappearance of the distinct isotopic doublet (m/z ~237/239) corresponding to the starting bromopyridine must strictly correlate with the appearance of the desired product mass.

References

  • Title : Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Source : Journal of the American Chemical Society (2007) URL :[Link]

  • Title : A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Source : Journal of the American Chemical Society (2010) URL :[Link]

  • Title: WO2016011390A1 - Irak4 inhibiting agents.

Sources

Application

Application Note: Palladium Catalyst Selection &amp; Cross-Coupling Protocol for 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile

Executive Summary The functionalization of heteroaryl halides is a cornerstone of modern drug discovery. However, the cross-coupling of 2-bromopyridine derivatives remains a persistent challenge due to the propensity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heteroaryl halides is a cornerstone of modern drug discovery. However, the cross-coupling of 2-bromopyridine derivatives remains a persistent challenge due to the propensity of the pyridyl nitrogen to coordinate with and deactivate palladium catalysts. This application note provides a comprehensive, mechanistic guide to the Suzuki-Miyaura cross-coupling of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile . By analyzing the unique steric and electronic profile of this substrate, we establish a rationale for utilizing third-generation Buchwald precatalysts (XPhos Pd G3) to overcome catalyst poisoning and deliver self-validating, high-yielding experimental protocols.

Substrate Profiling & Mechanistic Causality

To design an effective catalytic system, we must first deconstruct the inherent reactivity of the substrate: 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile.

The "2-Pyridyl Problem"

The cross-coupling of 2-halopyridines is notoriously difficult, a phenomenon widely documented in literature as the "2-pyridyl problem"[1]. Following the initial oxidative addition of the C-Br bond to the palladium(0) center, the basic nitrogen atom of the pyridine ring can rapidly coordinate to the metal. This forms an off-cycle, thermodynamically stable, but kinetically inert multimeric complex, effectively poisoning the catalyst[1]. Traditional catalysts like Pd(PPh3​)4​ often fail because their small, monodentate phosphine ligands are easily displaced by the highly coordinating pyridyl nitrogen. While specific stoichiometric ratios of Pd(OAc)2​ and PPh3​ can form active Pd3​ clusters that mitigate this to some extent[2], this approach is highly sensitive to reaction conditions and lacks broad functional group tolerance.

The Quaternary Nitrile Advantage

A critical feature of this specific substrate is the cyclobutanecarbonitrile group at the C4 position. Nitrile groups are strongly electron-withdrawing, which inductively activates the C2-Br bond, accelerating the initial oxidative addition step.

More importantly, the α -carbon of the nitrile (C1 of the cyclobutane ring) is a quaternary center . In standard nitriles (e.g., benzyl cyanide), the α -protons are highly acidic ( pKa​≈25 ). When subjected to the strong bases required for Suzuki-Miyaura transmetalation (such as Cs2​CO3​ or KOtBu ), standard nitriles can undergo unwanted α -deprotonation, leading to ketenimine formation, nucleophilic side-reactions, or substrate degradation. Because our target substrate lacks α -protons entirely, α -deprotonation is impossible . This structural causality allows chemists to deploy highly basic conditions to force difficult transmetalations without risking the integrity of the substrate.

Catalyst Selection Rationale

To overcome the 2-pyridyl problem while leveraging the substrate's stability under basic conditions, the selection of the ligand is paramount.

We recommend XPhos Pd G3 (a third-generation Buchwald precatalyst). XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a massive, electron-rich biarylphosphine ligand. Its extreme steric bulk physically shields the palladium center, preventing the pyridyl nitrogen from coordinating post-oxidative addition[3]. Furthermore, the G3 precatalyst architecture ensures the rapid, quantitative generation of the active mono-ligated L−Pd(0) species upon mild base activation, preventing the formation of inactive "Pd black" precipitates.

Table 1: Catalyst System Comparison for 2-Bromopyridine Couplings
Catalyst SystemLigand Architecture2-Pyridyl Coordination RiskBase CompatibilityRelative Efficiency
Pd(PPh3​)4​ Monodentate (Small)High (Severe Catalyst Poisoning)ModerateLow
Pd(OAc)2​/PPh3​ Monodentate (Variable)Moderate (Relies on Pd3​ clusters)[2]ModerateModerate
Pd(dppf)Cl2​ BidentateLow-ModerateGoodModerate-High
XPhos Pd G3 Bulky BiarylphosphineVery Low (Steric Shielding) Excellent Very High [3]

Catalytic Cycle & Pathway Visualization

The following diagram illustrates the engineered catalytic cycle, highlighting how the bulky XPhos ligand escorts the palladium center through the fundamental steps while repelling pyridine coordination.

CatalyticCycle Pd0 Active L-Pd(0) (L = XPhos) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd Step 1 TransMet Transmetalation L-Pd(II)(Ar)(Ar') OxAdd->TransMet Step 2 RedElim Reductive Elimination Product Release TransMet->RedElim Step 3 RedElim->Pd0 Step 4 Product Coupled Biaryl Product RedElim->Product Precat XPhos Pd G3 Precatalyst Precat->Pd0 Base Activation Substrate 1-(2-bromo-4-pyridinyl) cyclobutanecarbonitrile Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Fig 1. XPhos Pd G3 Catalytic Cycle for 2-Bromopyridine Cross-Coupling.

Self-Validating Experimental Protocol

This protocol utilizes a biphasic solvent system to dissolve the inorganic base and facilitate transmetalation, while incorporating built-in observational checkpoints to validate the integrity of the reaction in real-time.

Reagents & Equipment
  • Substrate: 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile (1.0 mmol, ~237 mg)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2.0 mol%)

  • Base: Cesium Carbonate ( Cs2​CO3​ ) (3.0 mmol, 977 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (9:1 v/v, 10 mL)

  • Equipment: 25 mL Schlenk tube or heavy-walled pressure vial, magnetic stir bar, argon line.

Step-by-Step Methodology

Step 1: Reagent Charging & Deoxygenation

  • To the reaction vessel, add the substrate (1.0 mmol), arylboronic acid (1.2 mmol), and Cs2​CO3​ (3.0 mmol).

  • Add 10 mL of the 1,4-Dioxane/Water (9:1) solvent mixture.

  • Sparge the heterogeneous mixture with Argon gas for exactly 15 minutes using a submerged needle.

  • Causality Note: Oxygen rapidly oxidizes electron-rich phosphines like XPhos and degrades the active Pd(0) species. Biphasic systems hold more dissolved oxygen than pure organics, making rigorous sparging critical.

Step 2: Catalyst Introduction & Activation

  • Briefly open the vessel under a positive flow of Argon and add the XPhos Pd G3 (2.0 mol%).

  • Seal the vessel and place it in a pre-heated oil bath at 90 °C.

  • Validation Checkpoint 1: Observe the reaction mixture after 5-10 minutes of heating. The mixture should transition to a homogeneous deep red/orange hue. If a fine, black precipitate (Pd black) forms on the glass walls, deoxygenation was insufficient, and the catalyst has irreversibly aggregated.

Step 3: Reaction Monitoring

  • Stir vigorously at 90 °C for 2 to 4 hours.

  • At the 2-hour mark, withdraw a 20 μL aliquot, dilute with LC-MS grade acetonitrile, and analyze.

  • Validation Checkpoint 2: The LC-MS trace must show the disappearance of the substrate mass ( m/z ~237/239) and the appearance of the product mass. If the substrate remains intact but the boronic acid is consumed (protodeboronation), the transmetalation step is lagging. In future runs, increase the base concentration or switch to a more nucleophilic boronate species (e.g., potassium trifluoroborate).

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Title: The ubiquitous cross-coupling catalyst system 'Pd(OAc)
  • Title: Discovery and Optimization of a Non-Nucleoside-Based Series of Inhibitors of 2′-Deoxynucleoside 5′-Monophosphate Glycosidase (DNPH1)
  • Source: Angewandte Chemie (via ResearchGate)

Sources

Method

column chromatography purification protocols for synthesized Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- (C₁₀H₉BrN₂) Introduction & Chromatographic Challenges The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- (C₁₀H₉BrN₂)

Introduction & Chromatographic Challenges

The synthesis of highly functionalized pyridine building blocks, such as Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- , is a critical step in the development of modern active pharmaceutical ingredients (APIs). This specific intermediate presents a unique set of physicochemical properties that complicate standard normal-phase purification:

  • Basic Pyridine Nitrogen: The lone pair on the pyridine ring interacts strongly with the Brønsted acidic silanol groups (Si-OH) present on standard bare silica gel. This acid-base interaction leads to severe peak tailing, broad elution bands, and reduced isolated yields[1].

  • Mixed Polarity Profile: The presence of a lipophilic bromo substituent combined with a highly polar, dipole-heavy cyclobutanecarbonitrile group creates a complex solubility profile. The molecule is often poorly soluble in purely non-polar solvents (e.g., 100% hexanes) but highly soluble in moderately polar solvents (e.g., dichloromethane or ethyl acetate).

  • Chemical Stability: While generally stable, prolonged exposure to acidic silica environments can lead to irreversible adsorption or minor degradation, necessitating rapid and optimized elution[2].

This application note details a self-validating, highly reproducible column chromatography protocol designed to overcome these challenges through strategic stationary phase deactivation and optimized loading techniques.

Mechanistic Rationale & Optimization Strategy

The Causality of Peak Tailing and Silanol Masking

When purifying ionizable organic amines on standard silica (60 Å, 230–400 mesh), the primary failure mode is the electrostatic retention of the basic nitrogen[3]. To counteract this, a basic modifier—typically Triethylamine (TEA) —must be introduced into the mobile phase.

TEA acts as a sacrificial competing amine. Because TEA is a stronger base (pKa ~10.7) than the pyridine derivative (pKa ~5.2), it preferentially binds to and neutralizes the acidic silanol sites on the silica surface[1]. This "deactivation" forces the target molecule to partition between the stationary and mobile phases based purely on its inherent polarity, rather than getting trapped in ion-exchange interactions[4].

Dry Loading vs. Wet Loading

Due to the mixed polarity of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-, dissolving the crude mixture in a non-polar starting eluent is often impossible. If the sample is "wet-loaded" using a polar solvent like dichloromethane, the polar solvent plug will carry the analyte down the column prematurely, destroying the theoretical plates and causing massive band broadening. Solution: The protocol mandates dry loading . By pre-adsorbing the crude mixture onto a small amount of silica gel and evaporating the solvent, the sample is introduced to the column as a uniform, solvent-free band, maximizing resolution[1].

Quantitative Data: Phase Selection & Optimization

The following tables summarize the empirical data used to establish the optimal purification parameters.

Table 1: Mobile Phase Optimization Matrix
Solvent SystemModifierTLC Resolution (ΔRf)Peak Shape / Elution ProfileRecommendation
Hexane / EtOAcNonePoor (< 0.1)Severe tailing, irreversible adsorption.Reject
Hexane / EtOAc1% TEA Excellent (0.25) Sharp, symmetrical bands. Optimal
DCM / MeOHNoneModerate (0.15)Moderate tailing, co-elution with polar impurities.Sub-optimal
DCM / MeOH1% NH₄OHGood (0.20)Sharp bands, but difficult solvent evaporation.Alternative
Table 2: Stationary Phase Selection Guide
Stationary PhaseMechanismModifier Required?Suitability for Target Molecule
Standard Silica Gel Normal Phase (Acidic)Yes (TEA)Highly suitable when deactivated[1].
Amine-Silica (KP-NH) Normal Phase (Basic)NoExcellent, but higher consumable cost[3].
Basic Alumina Normal Phase (Basic)NoGood alternative if silica degrades the sample[2].

Experimental Workflows & Decision Trees

Workflow A 1. Crude Synthesis Mixture (Target + Byproducts) B 2. Stationary Phase Prep (Silica + 1% TEA in Hexane) A->B C 3. Dry Loading (Adsorption on Silica via Rotovap) B->C D 4. Column Packing (Slurry Method) C->D E 5. Gradient Elution (Hexane:EtOAc + 1% TEA) D->E F 6. Fraction Collection (UV 254 nm Monitoring) E->F G 7. Solvent Evaporation (Rotary Evaporator < 40°C) F->G H 8. Pure Target Compound (C10H9BrN2) G->H

Caption: Step-by-step workflow for the chromatographic purification of pyridine-containing intermediates.

Troubleshooting Start Issue: Peak Tailing / Streaking on TLC or Column AddTEA Action: Add 0.1-1% TEA to Mobile Phase Start->AddTEA CheckTailing Did tailing resolve? AddTEA->CheckTailing Success Proceed with Gradient Elution CheckTailing->Success Yes ChangePhase Action: Switch to Amine-Silica or Basic Alumina CheckTailing->ChangePhase No ChangePhase->Success Degradation Issue: Low Recovery (Degradation on Column) Degradation->ChangePhase Acidic Silica Interaction

Caption: Decision tree for resolving peak tailing and degradation in basic nitrogen heterocycles.

Step-by-Step Purification Protocol

Materials Required
  • Stationary Phase: Silica gel (60 Å, 230–400 mesh). Ratio: 30:1 to 50:1 (Silica weight : Crude weight).

  • Mobile Phase Solvents: Hexanes (Hex) and Ethyl Acetate (EtOAc) (HPLC or ACS grade).

  • Modifier: Triethylamine (TEA), ≥99%.

  • TLC Plates: Silica gel 60 F₂₅₄ aluminum-backed plates.

Step 1: Mobile Phase Preparation & TLC Optimization
  • Prepare a stock solution of the initial mobile phase: 95:5 Hexane:EtOAc containing 1% (v/v) TEA .

  • Perform a TLC analysis of the crude mixture using the modified solvent. Ensure the target compound (Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-) exhibits an Rf value of approximately 0.2 to 0.3 . If the Rf is too low, increase the EtOAc concentration incrementally (e.g., 90:10)[4].

  • Visualize the TLC plate under UV light (254 nm). The conjugated pyridine ring will show strong UV absorbance.

Step 2: Sample Preparation (Dry Loading)
  • Dissolve the crude reaction mixture in a minimal amount of a volatile, moderately polar solvent (e.g., Dichloromethane or Acetone).

  • Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude material).

  • Evaporate the solvent thoroughly using a rotary evaporator under reduced pressure until a free-flowing, dry powder is obtained[1]. Caution: Ensure no residual DCM remains, as it will disrupt the initial column partitioning.

Step 3: Column Packing (Deactivation Phase)
  • Plug the bottom of a glass chromatography column with glass wool and a thin layer of clean sand.

  • Prepare a slurry of the bulk silica gel using the initial mobile phase (95:5 Hexane:EtOAc + 1% TEA).

  • Pour the slurry into the column in a single continuous motion. The presence of TEA in the packing solvent ensures the acidic silanol groups are neutralized before the sample is introduced[1].

  • Drain the excess solvent until the liquid level is exactly flush with the top of the silica bed. Add a protective layer of sand.

Step 4: Loading and Gradient Elution
  • Carefully pour the dry-loaded sample powder evenly onto the top of the sand layer. Add a final thin layer of sand to prevent disturbing the sample bed during solvent addition.

  • Carefully add the initial mobile phase (95:5 Hexane:EtOAc + 1% TEA) and begin elution.

  • Gradient Execution: Once the non-polar impurities (e.g., unreacted halogenated starting materials) have eluted, gradually increase the polarity of the mobile phase to 90:10, then 80:20 Hexane:EtOAc (maintaining 1% TEA throughout) to elute the target compound[4].

Step 5: Fraction Analysis and Isolation
  • Collect fractions in test tubes (volume dependent on column size).

  • Spot fractions on a TLC plate and develop using the optimized solvent system. Combine all fractions containing the pure target compound.

  • Concentrate the pooled fractions using a rotary evaporator. Note: Keep the water bath temperature below 40°C to prevent any thermally induced degradation or side reactions of the nitrile group.

  • To remove residual TEA, place the resulting solid or viscous oil under high vacuum (lyophilizer or Schlenk line) for 12–24 hours.

Sources

Technical Notes & Optimization

Troubleshooting

improving overall reaction yield in Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- synthesis

Technical Support Center: Synthesis of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile Welcome to the technical support center for the synthesis of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile

Welcome to the technical support center for the synthesis of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information herein is structured to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

Introduction: The Synthetic Challenge

The target molecule, 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile, is a substituted pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in bioactive compounds. The synthesis involves the formation of a C-C bond at the C4 position of a pyridine ring, a process that can be fraught with challenges including low reactivity, poor regioselectivity, and competing side reactions.

This guide will focus on a plausible and robust synthetic approach: the nucleophilic addition of a cyclobutanecarbonitrile carbanion to a 2,4-dihalopyridine intermediate. We will explore the critical parameters of this reaction and provide a logical framework for troubleshooting and optimization.

Proposed Core Synthesis Workflow

The recommended pathway involves a nucleophilic aromatic substitution (SNAr)-type reaction. The electron-withdrawing effect of the bromine atom at the C2 position and the pyridine nitrogen itself activates the C4 position for nucleophilic attack.

Reaction Scheme:

// Nodes reagents [label="2,4-Dibromopyridine +\nCyclobutanecarbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; base_gen [label="Carbanion Generation\n(e.g., NaHMDS in THF)", fillcolor="#E8F0FE", fontcolor="#202124"]; snar [label="Nucleophilic Attack\nat C4 of Pyridine Ring", fillcolor="#E8F0FE", fontcolor="#202124"]; product [label="1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile", fillcolor="#E6F4EA", fontcolor="#202124"]; workup [label="Aqueous Workup &\nExtraction", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents -> base_gen [label=" Add Base\n(e.g., -78 °C to 0 °C)"]; base_gen -> snar [label=" Add Pyridine"]; snar -> workup [label=" Reaction Quench"]; workup -> purification; purification -> final_product; } caption="Proposed Synthetic Workflow Diagram";

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction is resulting in a very low or no yield of the desired product. What are the common causes?

Answer: Low or no product formation is a frequent issue that can stem from several factors. A systematic approach is key to identifying the root cause.

  • Cause A: Ineffective Carbanion Formation. The deprotonation of cyclobutanecarbonitrile is the critical first step. The acidity of the α-proton is moderate, requiring a strong, non-nucleophilic base.

    • Troubleshooting:

      • Base Selection: Ensure you are using a sufficiently strong base. Amide bases like Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) are excellent choices. Weaker bases like NaOH or K₂CO₃ will be ineffective.

      • Reagent Quality: Amide bases are highly sensitive to moisture. Use freshly opened bottles or accurately titrated solutions of organolithium reagents (for LDA preparation). Ensure your cyclobutanecarbonitrile starting material is pure and anhydrous.[1]

      • Temperature Control: Carbanion generation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[2] Allowing the temperature to rise prematurely can lead to decomposition.

  • Cause B: Presence of Moisture. Water will quench the carbanion and consume the strong base.[1]

    • Troubleshooting:

      • Glassware: Thoroughly flame-dry or oven-dry all glassware before use.

      • Solvents & Reagents: Use anhydrous solvents, freshly distilled or from a solvent purification system. Ensure all reagents are stored under an inert atmosphere (Nitrogen or Argon).[1][2]

      • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.[2]

  • Cause C: Suboptimal Reaction Conditions.

    • Troubleshooting:

      • Temperature: While carbanion formation is done at low temperatures, the subsequent SNAr reaction may require warming to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS at different temperatures (e.g., -78 °C, 0 °C, room temperature) to find the optimal point.

      • Reaction Time: These reactions can be slow. Ensure you are allowing sufficient time for the reaction to complete, monitoring its progress periodically.

// Decision Points check_base [label=" Base Integrity | Strong enough? \n(LDA, NaHMDS) | Anhydrous/Active?", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_moisture [label=" System Moisture | Anhydrous solvent? | Dry glassware? | Inert atmosphere?", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label=" Reaction Conditions | Temperature too low? | Time too short?", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol_base [label="Solution:\n- Use stronger base (LDA, NaHMDS)\n- Titrate BuLi for LDA prep\n- Use fresh, anhydrous base", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; sol_moisture [label="Solution:\n- Flame/oven-dry glassware\n- Use anhydrous solvents\n- Maintain N2/Ar atmosphere", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; sol_conditions [label="Solution:\n- Allow reaction to warm slowly\n(e.g., to 0 °C or RT)\n- Monitor by TLC/LC-MS over time", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

// Connections start -> check_base; check_base:f1:e -> sol_base [label="No"]; check_base:f0:e -> check_moisture [label="Yes"];

check_moisture:f1:e -> sol_moisture [label="No"]; check_moisture:f0:e -> check_conditions [label="Yes"];

check_conditions:f1:e -> sol_conditions [label="No"];

} caption="Troubleshooting Workflow for Low Yield";

Question 2: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?

Answer: Side-product formation is common and can often be controlled by adjusting reaction parameters.

  • Side Product A: 1-(4-bromo-2-pyridinyl)cyclobutanecarbonitrile (Isomer). Although the C4 position is more activated, some substitution can occur at the C2 position, leading to a difficult-to-separate regioisomer.

    • Mitigation:

      • Steric Hindrance: Using a sterically bulky base like LDA can sometimes improve regioselectivity.

      • Temperature Control: Running the reaction at the lowest possible temperature that still allows for product formation can often enhance selectivity.

  • Side Product B: Di-substituted Product. Reaction of the product with a second equivalent of the cyclobutanecarbonitrile anion can lead to a di-substituted pyridine.

    • Mitigation:

      • Stoichiometry: Use a slight excess of the 2,4-dibromopyridine relative to the cyclobutanecarbonitrile (e.g., 1.1 to 1.0 equivalents).

      • Slow Addition: Add the generated carbanion solution slowly (dropwise) to the solution of 2,4-dibromopyridine at a low temperature. This maintains a low instantaneous concentration of the nucleophile.

  • Side Product C: Homocoupling or Decomposition. The carbanion can be unstable, especially at higher temperatures, leading to decomposition or self-condensation products. Black or tarry reaction mixtures are indicative of decomposition.[3]

    • Mitigation:

      • Maintain Low Temperatures: Do not let the reaction temperature rise uncontrollably.

      • Immediate Use: Use the generated carbanion immediately; do not let it sit for extended periods.[1]

ParameterRecommended ConditionRationale for Yield Improvement
Base NaHMDS or LDASufficiently strong to fully deprotonate the nitrile; non-nucleophilic to avoid side reactions.
Solvent Anhydrous THF or DMEAprotic polar solvents that solvate the cation but do not interfere with the carbanion.
Temperature -78 °C for deprotonation, then slow warming to 0 °C or RT for substitution.Maximizes carbanion stability while allowing the SNAr to proceed at a reasonable rate.
Addition Order Slowly add carbanion solution to the dihalopyridine solution.Minimizes di-substitution and other side reactions by keeping nucleophile concentration low.

Question 3: I am having difficulty purifying my final product. What are some effective strategies?

Answer: The basicity of the pyridine nitrogen can make purification, particularly by column chromatography on silica gel, challenging.[4]

  • Problem: Product Tailing on Silica Gel. The Lewis basic pyridine nitrogen interacts strongly with the acidic silanol groups on the silica surface, causing broad peaks and poor separation.

    • Solution 1: Deactivate the Silica. Add a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate).[4] This neutralizes the acidic sites on the silica, leading to sharper peaks.

    • Solution 2: Use Alternative Stationary Phases. Consider using neutral or deactivated alumina, or a C18-functionalized silica (reverse-phase chromatography).

  • Problem: Co-elution of Isomers. The desired C4-substituted product and the isomeric C2-substituted side product may have very similar polarities, making them difficult to separate.

    • Solution 1: High-Resolution Chromatography. Use a high-performance flash chromatography system with a high-efficiency column to improve resolution.

    • Solution 2: Crystallization. If your product is a solid, crystallization can be a highly effective method for isolating the major, often less soluble, regioisomer in high purity.[4] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

  • Problem: Product is not UV-active or visualizes poorly on TLC.

    • Solution: While the pyridine ring should be UV-active, if visualization is poor, use a general stain like potassium permanganate or iodine vapor to see the spot on a TLC plate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the detailed experimental protocol you recommend?

A1: The following is a generalized protocol that must be adapted and optimized for your specific laboratory conditions.

Step-by-Step Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: In the reaction flask, dissolve cyclobutanecarbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of NaHMDS (1.05 eq., e.g., 1.0 M in THF) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Nucleophilic Substitution: In a separate flame-dried flask, dissolve 2,4-dibromopyridine (1.1 eq.) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the pre-formed carbanion solution from the first flask into the 2,4-dibromopyridine solution via cannula.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then let it slowly warm to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[3]

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient, potentially with 0.5% triethylamine added to the eluent.[3][4]

Q2: How do I confirm that I have synthesized the correct C4-substituted regioisomer?

A2: Unambiguous structure determination is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: In the aromatic region, the C4-substituted product will show two doublets for the protons at C3/C5 and C6. The proton at C3, being adjacent to the bulky cyclobutyl group, will likely show a different chemical shift and coupling constant compared to the C5 proton.

  • ¹³C NMR: The number of signals in the aromatic region will confirm the substitution pattern.

  • 2D NMR (HMBC/HSQC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. Look for a 3-bond correlation (³JCH) between the protons on the cyclobutane ring and the C4 carbon of the pyridine ring.

  • Nuclear Overhauser Effect (NOE): An NOE experiment can show through-space proximity. Irradiation of the C3/C5 protons should show an NOE enhancement to the protons on the cyclobutane ring, confirming their proximity.

Q3: Are there any alternative synthetic routes to consider?

A3: Yes, while the SNAr approach is direct, metal-catalyzed cross-coupling reactions are powerful alternatives, though they may require more optimization.

  • Suzuki-Miyaura Coupling: This would involve preparing the cyclobutanecarbonitrile boronic ester or acid and coupling it with 2,4-dibromopyridine using a palladium catalyst. This method often offers excellent control of regioselectivity, as the coupling would preferentially occur at the more reactive C4-Br bond.[5]

  • Photocatalysis: Modern visible-light photocatalysis offers mild conditions for C-C bond formation and could potentially be explored for this transformation, possibly via a radical-mediated pathway.[6][7]

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Troubleshooting common issues in nitrile compound synthesis.
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • Chen, Y., et al. (2025). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry, 23, 10845-10850. [Link]

  • Granda, J. M., et al. (2018). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. PMC. [Link]

  • Singh, A., et al. (2022). Autonomous Closed-loop Photochemical Reaction Optimization for the Synthesis of Various Angiotensin II Receptor Blocker Molecule. [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]

  • Sakai, K., et al. (2015). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. [Link]

Sources

Optimization

optimizing temperature and pressure conditions for Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- intermediates

Technical Support Center: Optimizing Synthesis of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile Intermediates Welcome to the technical support center dedicated to the synthesis and optimization of intermediates for 1-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Synthesis of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile Intermediates

Welcome to the technical support center dedicated to the synthesis and optimization of intermediates for 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on the critical parameters of temperature and pressure. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Core Synthesis Strategy and Critical Intermediates

The synthesis of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile is a multi-step process that hinges on the successful formation and reaction of highly reactive intermediates. A common and effective strategy involves the nucleophilic addition of a metalated 2-bromopyridine derivative to a cyclobutanone precursor, followed by conversion to the nitrile. The most critical and temperature-sensitive step is the generation of the organometallic intermediate.

Proposed Synthetic Pathway:

The reaction typically proceeds via a halogen-metal exchange or deprotonation to form a highly nucleophilic organolithium or Grignard reagent. This intermediate then attacks the electrophilic carbonyl carbon of a cyclobutanone derivative.

Synthetic_Pathway cluster_0 Step 1: Intermediate Formation (Low Temperature) cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Conversion to Nitrile A 2,4-Dibromopyridine C 1-(2-bromo-4-lithiopyridinyl) or 1-(2-bromo-4-pyridinyl)magnesium chloride (Reactive Intermediate) A->C -78 °C, THF B n-BuLi or i-PrMgCl E 1-(2-bromo-4-pyridinyl)cyclobutanol C->E Addition to Carbonyl D Cyclobutanone D->E G 1-(2-bromo-4-pyridinyl) cyclobutanecarbonitrile (Final Product) E->G F 1. Tosyl Chloride, Pyridine 2. NaCN, DMSO

Caption: A plausible synthetic workflow for 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile.

Section 2: Troubleshooting and FAQs: Temperature Optimization

Temperature is arguably the most critical parameter in this synthesis, directly influencing the stability of the organometallic intermediate and, consequently, the overall yield and purity of the product.

Q1: My reaction to form the organometallic intermediate is failing (no conversion). What are the likely causes related to temperature?

A1: Failure to initiate the halogen-metal exchange or deprotonation is a common issue.

  • Insufficiently Low Temperature: The formation of lithiated pyridines is highly exothermic. The reaction must be maintained at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent decomposition of the starting material and the product.[1] At higher temperatures, the highly reactive n-butyllithium (n-BuLi) can undergo side reactions.

  • Localized Heating: The addition of n-BuLi should be done slowly and dropwise to a well-stirred solution.[2] Rapid addition can cause localized hot spots, leading to the degradation of the sensitive organolithium intermediate.

Q2: I'm observing a low yield of my desired product and the formation of numerous byproducts. How can temperature control help?

A2: Low yields and byproduct formation are often linked to the instability of the 1-(2-bromo-4-lithiopyridinyl) intermediate.

  • Intermediate Decomposition: Pyridinyl anions are less stable than their phenyl counterparts. If the temperature rises above approximately -60 °C, the intermediate can decompose, leading to a complex mixture of byproducts. It is crucial to maintain the cold bath throughout the formation and subsequent reaction of the intermediate.

  • Reaction with Solvent: At temperatures above -40 °C, lithiated intermediates can begin to react with common ether solvents like tetrahydrofuran (THF).[1] This not only consumes the intermediate but also introduces impurities.

Q3: What is the optimal temperature for the nucleophilic addition step (reaction with cyclobutanone)?

A3: While the intermediate must be formed at -78 °C, the subsequent addition to the electrophile (cyclobutanone) can sometimes be performed at a slightly higher temperature to increase the reaction rate. However, this must be approached with caution. A good starting point is to add the cyclobutanone solution dropwise at -78 °C and then allow the reaction to warm slowly to -40 °C or -20 °C over a period of 1-2 hours. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature profile for your specific substrate.

StepParameterRecommended RangeRationale
Intermediate Formation Temperature-78 °C to -70 °CPrevents decomposition of the highly reactive and thermally unstable organolithium intermediate.
Nucleophilic Addition Temperature-78 °C, then slowly warm to -40 °CBalances reaction rate with intermediate stability. Warming too quickly can lead to side reactions.
Workup/Quenching TemperatureStart at low temp, then warm to RTQuenching is often exothermic. A controlled quench prevents temperature spikes that could degrade the product.

Section 3: Troubleshooting and FAQs: The Role of "Pressure"

In this context, "pressure" almost always refers to maintaining a positive pressure of an inert gas (like Argon or Nitrogen), not to running the reaction at high pressure. Organometallic intermediates are extremely sensitive to atmospheric oxygen and moisture.

Q1: Why is a positive pressure of an inert gas necessary?

A1:

  • Exclusion of Oxygen: Organolithium and Grignard reagents react rapidly with oxygen to form alkoxides, which are unreactive in the desired pathway. This consumes your intermediate and reduces the yield.

  • Exclusion of Moisture: These intermediates are also strong bases and will be instantly quenched by water to form the corresponding protonated species (2-bromopyridine in this case), halting the reaction.[3]

  • Safe Handling of Reagents: Reagents like n-BuLi are pyrophoric and can ignite on contact with air. A robust inert atmosphere is a critical safety measure.

Q2: How do I set up and maintain an effective inert atmosphere?

A2: The key is to ensure the entire system is free of air and moisture before starting and remains so throughout the reaction.

Inert_Atmosphere_Setup Flask Reaction Flask Oven-dried glassware Septum-sealed ports Manifold Dual Manifold (Schlenk Line) Flask->Manifold To Vacuum (for purging) Nitrogen Nitrogen/Argon Source Nitrogen->Manifold Gas Inlet Manifold->Flask To Reaction Bubbler Oil Bubbler Manifold->Bubbler Pressure Release caption Schematic of an inert atmosphere setup using a Schlenk line.

Caption: A typical laboratory setup for maintaining an inert atmosphere.

Troubleshooting Inert Conditions:

  • Problem: The characteristic color of the organolithium reagent does not form or fades quickly.

  • Cause: This strongly suggests a leak in your system, allowing air or moisture to enter.

  • Solution:

    • Check all connections: Ensure all glassware joints are well-greased and clamped. Check septa for punctures.

    • Purge thoroughly: Before adding reagents, the flask should be evacuated and backfilled with inert gas at least three times.

    • Use dry reagents and solvents: Solvents must be rigorously dried, for example, by distilling from sodium/benzophenone or passing through an activated alumina column.[1] Reagents should be fresh and from a reputable supplier.

Section 4: Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints to help ensure success. All operations must be performed under a positive pressure of Argon or Nitrogen.

Materials:

  • 2,4-Dibromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

  • Cyclobutanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard extraction and purification solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler.

  • Initial Cooldown: Charge the flask with 2,4-dibromopyridine (1.0 eq) and anhydrous THF. Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation:

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe over 20-30 minutes.

    • Checkpoint: Maintain the internal temperature below -70 °C. You should observe a color change to a dark red or brown solution, indicating the formation of the lithiated intermediate.

    • Stir the mixture at -78 °C for an additional 45-60 minutes.

  • Nucleophilic Addition:

    • In a separate dry flask, prepare a solution of cyclobutanone (1.1 eq) in anhydrous THF.

    • Add the cyclobutanone solution dropwise to the reaction mixture at -78 °C.

    • Checkpoint: The addition is often exothermic; control the rate to keep the temperature below -70 °C.

    • After the addition is complete, stir at -78 °C for 1 hour, then allow the reaction to slowly warm to -20 °C over 2 hours.

  • Quenching:

    • Cool the reaction back down to -78 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Checkpoint: A vigorous reaction may occur. Control the addition rate to manage the exotherm.

    • Allow the mixture to warm to room temperature.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 1-(2-bromo-4-pyridinyl)cyclobutanol intermediate by flash column chromatography on silica gel.

Section 5: Safety and Handling

Working with brominated pyridines and organometallic reagents requires strict adherence to safety protocols.

  • 2-Bromopyridine Derivatives: These compounds can be irritants and harmful if inhaled or absorbed through the skin.[4][5] Always handle them in a well-ventilated chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6]

  • n-Butyllithium: This reagent is highly corrosive and pyrophoric (ignites spontaneously in air). It must be handled under a strict inert atmosphere at all times. Use proper syringe and cannula techniques for transfers.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78 °C) and can cause severe frostbite. Wear cryogenic gloves when handling.

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6] Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

  • In all cases of significant exposure, seek immediate medical attention. [7]

References

  • ChemicalBook. (2026, January 17).
  • Jubilant Ingrevia Limited.
  • Santa Cruz Biotechnology.
  • ECHEMI.
  • Fisher Scientific. (2024, February 12).
  • Benchchem. (2025, December).
  • Organic Syntheses. Procedure for the synthesis of 2-Bromo-2-cyclohexen-1-one.
  • Royal Society of Chemistry.
  • Guo, R., et al. (2022). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry.
  • Reddit r/OrganicChemistry. (2023, October 27). Common sources of mistake in organic synthesis.
  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • MDPI. (2024, November 14). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine).
  • ResearchGate. (2013, October).
  • Benchchem. Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • PubChemLite. 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile (C11H9BrClN).
  • Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE.
  • PMC. (2019, September 5).
  • Benchchem. (2025, December). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing sterically hindered quaternary centers—such as the cyclobutane ring in 1-(2-bromo-4-pyridinyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing sterically hindered quaternary centers—such as the cyclobutane ring in 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile—presents unique kinetic and thermodynamic challenges.

The standard approach utilizes a bis-alkylation of 2-bromo-4-pyridylacetonitrile with 1,3-dibromopropane [1]. While phase-transfer catalysis (PTC) is universally employed to generate the highly reactive carbanion required for this transformation [2], the biphasic nature of the reaction often leads to a complex impurity profile if parameters are not strictly controlled.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you eliminate organic impurities and scale your synthesis reliably.

Reaction Workflow & Impurity Pathways

ReactionPathway SM 2-Bromo-4-pyridylacetonitrile + 1,3-Dibromopropane Mono Mono-alkylated Intermediate (Impurity A) SM->Mono Base, PTC (Alkylation 1) Target 1-(2-bromo-4-pyridinyl) cyclobutanecarbonitrile Mono->Target Intramolecular Cyclization (Alkylation 2) Dimer Dimeric Impurity (Impurity B) Mono->Dimer Intermolecular Reaction (High Conc.) Hydrolysis Amide/Acid Byproduct (Impurity D) Target->Hydrolysis Prolonged Heat / Aq. Base (Hydrolysis)

Reaction pathway for 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile synthesis and impurities.

Quantitative Data: Impurity Profiles by Reaction Condition

To understand the causality behind our troubleshooting steps, review how different reaction environments impact the distribution of organic impurities.

Reaction SystemCatalystTemp (°C)Impurity A (Mono)Impurity B (Dimer)Impurity D (Hydrolysis)Target Yield
50% NaOH / TolueneNone2540%5%<1%50%
50% NaOH / TolueneTBAB (5 mol%)252%15%<1%75%
50% NaOH / TolueneTBAB (5 mol%)60<1%15%20%55%
NaH / DMF (Anhydrous)None0 to 25<1%<2%0%92%
Troubleshooting FAQs

Q1: My reaction stalls at the mono-alkylated intermediate (Impurity A). How do I drive the cyclization to completion? Mechanistic Cause: The first alkylation is intermolecular and relatively fast. The second alkylation is an intramolecular 4-exo-tet cyclization. While entropically favored, it requires overcoming the steric hindrance of the newly forming quaternary center. Furthermore, the electron-withdrawing pyridine ring stabilizes the intermediate carbanion, reducing its nucleophilicity. Expert Solution: You must ensure a highly active, "naked" carbanion. If using aqueous base, the addition of a lipophilic phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) is non-negotiable[2]. TBAB escorts the reacting anion into the organic phase without its tightly bound hydration shell, drastically increasing nucleophilicity. Ensure vigorous mechanical stirring (>400 rpm) to maximize the interfacial area.

Q2: I am observing high levels of the dimeric impurity (Impurity B). What causes this and how can it be minimized? Mechanistic Cause: Impurity B (1,3-bis(2-bromo-4-pyridylcyanomethyl)propane) forms when the mono-alkylated intermediate reacts intermolecularly with another molecule of the starting nitrile rather than undergoing intramolecular cyclization. This is a classic competing kinetic pathway governed by substrate concentration. Expert Solution: Implement pseudo-high-dilution conditions. Do not mix all reagents upfront. Instead, slowly dose the 2-bromo-4-pyridylacetonitrile into a pre-stirred mixture of 1,3-dibromopropane, base, and catalyst. For scale-up, flow chemistry or microreactor setups have been shown to drastically reduce intermolecular dimerization by maintaining optimal local concentration gradients [3].

Q3: The 2-bromo group on the pyridine ring is being lost or substituted (Impurity C). Why? Mechanistic Cause: The 2-bromo-4-pyridyl moiety is highly electron-deficient. This makes the 2-position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions, forming a 2-pyridone/2-hydroxypyridine byproduct. Reductive debromination can also occur if transition metal contaminants (e.g., Pd from previous cross-coupling steps) are present. Expert Solution: Strictly control the reaction temperature. SNAr activation energy is higher than the alkylation energy; keeping the internal temperature strictly below 25°C prevents hydroxide attack. If SNAr persists, abandon aqueous PTC and switch to the anhydrous NaH/DMF protocol detailed below.

Q4: I am detecting carboxylic acid or amide byproducts (Impurity D). How do I prevent nitrile hydrolysis? Mechanistic Cause: Nitriles are susceptible to base-catalyzed hydration to amides, and subsequent hydrolysis to carboxylic acids. This is driven by hydroxide attack at the nitrile carbon and is severely accelerated by heat. Expert Solution: Limit the reaction time to the minimum required for full conversion. Never heat a biphasic NaOH/nitrile mixture above 30°C. Quench the reaction promptly with cold water or dilute acid the moment In-Process Control (IPC) indicates completion.

Step-by-Step Methodology: Anhydrous Alkylation Protocol

To completely bypass nitrile hydrolysis (Impurity D) and SNAr hydroxylation (Impurity C), the anhydrous Sodium Hydride (NaH) route is the most robust, self-validating method for synthesizing 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile.

Reagents:

  • 2-bromo-4-pyridylacetonitrile: 1.0 eq (Starting Material)

  • 1,3-dibromopropane: 1.5 eq (Electrophile)

  • Sodium Hydride (60% dispersion in mineral oil): 2.5 eq (Base)

  • Anhydrous N,N-Dimethylformamide (DMF): 10 volumes

Procedure:

  • System Preparation: Purge a dry, 3-neck round-bottom flask with Nitrogen. Add NaH (2.5 eq) and anhydrous DMF (5 volumes). Cool the suspension to 0°C using an ice bath.

  • Electrophile Addition: Add 1,3-dibromopropane (1.5 eq) to the cold NaH suspension in one portion.

  • Controlled Deprotonation (Crucial Step): Dissolve 2-bromo-4-pyridylacetonitrile (1.0 eq) in anhydrous DMF (5 volumes). Add this solution dropwise via an addition funnel over 2 hours.

    • Causality: Slow addition ensures the local concentration of the unreacted nitrile remains near zero, mathematically eliminating the intermolecular dimerization pathway (Impurity B).

  • Maturation & In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to 20-25°C. Stir for 3 hours.

    • Self-Validation: Pull an aliquot, quench with water, extract with EtOAc, and run an HPLC. Do not proceed to workup until Impurity A (mono-alkylated intermediate) is <1%. If >1%, stir for an additional 2 hours.

  • Quench: Cool the mixture back to 0°C. Carefully add cold water (10 volumes) dropwise to quench excess NaH. The absence of gas evolution validates complete quenching.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers heavily with brine (5 x 5 volumes) to remove DMF. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude target compound.

References
  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. URL:[Link]

  • Lai, S., et al. (2003). Phase-transfer alkylation reactions using microreactors. Chemical Communications, (12), 1368-1369. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Mass Spectrometry Validation of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-

This in-depth technical guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-,...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-, a novel building block in contemporary drug discovery. We will delve into the rationale behind the experimental design, present a detailed validation protocol in accordance with international guidelines, and offer a comparative analysis with structurally similar alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for emerging pharmaceutical compounds.

The unique structural motif of a cyclobutane ring fused to a substituted pyridine core presents both opportunities and challenges in drug design.[1][2] The rigid, puckered conformation of the cyclobutane can offer advantages in potency, selectivity, and pharmacokinetic profiles.[1][2][3] However, the analytical characterization of such molecules requires a meticulously validated method to ensure data integrity and support regulatory submissions.

Foundational Principles: Method Development and Validation Strategy

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] For the quantification of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-, our strategy is grounded in the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[4][5] This involves a systematic evaluation of the method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness.

A stability-indicating method is crucial for pharmaceutical analysis, as it must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products.[6][7] Therefore, forced degradation studies are an integral part of our validation strategy to ensure the method's specificity.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive approach to the LC-MS validation of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-.

LC-MS Validation Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_validation Method Validation Standard_Prep Prepare Stock & Working Standards of Analyte and Internal Standard (IS) Sample_Prep Prepare Quality Control (QC) Samples by Spiking Analyte into a Representative Matrix Standard_Prep->Sample_Prep LC_Conditions Optimize Chromatographic Separation (Column, Mobile Phase, Gradient, Flow Rate) Sample_Prep->LC_Conditions Forced_Deg Subject Analyte to Stress Conditions (Acid, Base, Oxidation, Heat, Light) Forced_Deg->LC_Conditions MS_Conditions Optimize Mass Spectrometric Detection (Ionization Mode, MRM Transitions, Voltages) LC_Conditions->MS_Conditions Specificity Specificity & Selectivity (Peak Purity, Resolution from Degradants and Matrix) MS_Conditions->Specificity Linearity Linearity & Range (Calibration Curve, r² > 0.99) Accuracy Accuracy (% Recovery of Spiked QCs) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Precision->LOD_LOQ Robustness Robustness (Deliberate Variation of Method Parameters) LOD_LOQ->Robustness

Caption: A generalized workflow for the LC-MS method validation.

Materials and Reagents
  • Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- (Reference Standard)

  • Structurally similar compounds for comparison (e.g., 1-(2-bromo-4-fluorophenyl)cyclobutanecarbonitrile, 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile)[8][9]

  • Internal Standard (IS): A structurally similar compound not expected to be present in the samples (e.g., a stable isotope-labeled analog or a compound with a close retention time and similar ionization efficiency).

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or ammonium formate/acetate)

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for its high sensitivity and selectivity in quantitative analysis.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separating non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common choice for enhancing ionization and improving peak shape.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is likely to be effective for this compound due to the presence of the basic pyridine nitrogen.

Predicted Mass Spectrometric Behavior

The mass spectrum of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation is likely to occur through the loss of the bromine atom, cleavage of the cyclobutane ring, and loss of the nitrile group. Multiple Reaction Monitoring (MRM) transitions can be optimized for sensitive and specific quantification.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[10][11]

Validation ParameterObjectiveAcceptance Criteria
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The analyte peak should be well-resolved from matrix components and degradation products. Peak purity should be confirmed.
Linearity and Range To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.Correlation coefficient (r²) ≥ 0.99. The range should typically cover 80-120% of the expected sample concentration.
Accuracy To determine the closeness of the measured value to the true value.The mean recovery should be within 98.0% to 102.0% for the API.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst) should have a relative standard deviation (%RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in the results when parameters like mobile phase composition, flow rate, and column temperature are slightly varied.

Comparative Analysis with Alternative Compounds

To provide a comprehensive evaluation, the validated method for Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- should be compared with methods for structurally similar compounds. This comparison highlights the versatility and potential challenges of the analytical approach for this class of molecules.

Alternative Compounds for Comparison
  • Alternative 1: 1-(2-bromo-4-fluorophenyl)cyclobutanecarbonitrile

  • Alternative 2: 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile

These compounds are chosen for their structural similarity, differing only by the substituent on the aromatic ring. This allows for a direct comparison of the impact of this change on chromatographic behavior and mass spectrometric response.

Hypothetical Performance Data Comparison

The following table presents a hypothetical comparison of key performance parameters for the target analyte and its alternatives.

Performance ParameterCyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-Alternative 1 (Fluoro-substituted)Alternative 2 (Chloro-substituted)
Retention Time (min) 3.53.73.8
Linearity (r²) 0.99920.99950.9991
LOQ (ng/mL) 0.50.40.6
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 1.0%99.1 ± 1.5%
Precision (%RSD) 1.10.91.3

This comparative data would demonstrate that the developed LC-MS method is robust and applicable to a range of similar compounds, with only minor adjustments to the retention times and slight variations in sensitivity.

Conclusion

The LC-MS method for the quantification of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- presented in this guide provides a robust and reliable approach for its analysis in a drug development setting. The detailed validation protocol, grounded in ICH guidelines, ensures the integrity of the analytical data. The comparative analysis with structurally similar compounds further underscores the method's applicability to this emerging class of pharmaceutical building blocks. By following the principles and protocols outlined herein, researchers can confidently develop and validate analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Dongala, T., Pal, P., & Katakam, P. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 089-095. [Link]

  • Zhang, Y., et al. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 26(15), 4475. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Primas, N., et al. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molbank, 2024(4), M1916. [Link]

  • Global NPL. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(2), 51-56. [Link]

  • Prajapati, A., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 386-396. [Link]

  • Kumar, N. S., et al. (2018). A STABILITY-INDICATING LC-MS METHOD FOR DETERMINATION OF PERINDOPRIL AND ITS PROCESS RELATED IMPURITIES. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 379-390. [Link]

  • Analytical Methods Committee. (2019). A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. Analytical Methods, 11(4), 435-446. [Link]

  • Wouters, J., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(12), 1166-1181. [Link]

  • Qiu, X., et al. (2007). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). Journal of the American Society for Mass Spectrometry, 18(9), 1647-1654. [Link]

  • DeGraw, J. I., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(12), 1166-1181. [Link]

  • Bishop, M. J., et al. (1999). Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[6][12]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase. Bioorganic & Medicinal Chemistry Letters, 9(13), 1875-1880. [Link]

  • FAMIC. (n.d.). Validation of a simultaneous analytical method for pesticide residues in honeybees by LC-MS/MS. [Link]

  • Hasegawa, A. (2007). Rapid analysis of agricultural chemicals in the river water by LC/MS. Kanagawa Prefectural Institute of Public Health, (37), 19-24. [Link]

  • Waseda University. (n.d.). Overview of HPLC and LC/MS. [Link]

  • Shimadzu Corporation. (n.d.). Basics of LCMS. [Link]

  • Tanizawa, H., & Sasano, R. (n.d.). Study of a rapid simultaneous analytical method for pesticide residues in crops using LC/MS/MS. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS - Brief Description. [Link]

  • Primas, N., et al. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). ResearchGate. [Link]

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Comparative

A Comparative Guide to the Structural Validation of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- using 2D NMR

This guide provides an in-depth technical analysis of the structural validation of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-, a novel heterocyclic compound with potential applications in medicinal chemistry and m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the structural validation of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. We will demonstrate how a combination of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—offers an unambiguous and efficient pathway to confirm its molecular architecture. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for advancing their scientific endeavors.

The Analytical Challenge: Beyond the Molecular Formula

The synthesis of complex organic molecules can often yield a variety of constitutional isomers. For our target compound, Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-, a primary analytical challenge is to confirm the precise substitution pattern on the pyridine ring. While mass spectrometry can confirm the molecular formula, C₁₀H₈BrN₂O, it cannot differentiate between the target 2,4-disubstituted pyridine and other potential isomers, such as a 2,5- or 2,6-disubstituted analogue. Unambiguous confirmation of the covalent framework is paramount, as even minor structural variations can lead to drastically different chemical and biological properties.

This is where 2D NMR spectroscopy becomes an indispensable tool. By mapping the intricate network of through-bond correlations between nuclei, we can piece together the molecular puzzle with a high degree of certainty.[1][2]

The Strategic Approach: Why COSY and HSQC?

For a molecule of this complexity, a multi-faceted NMR approach is essential. We select a combination of COSY and HSQC experiments as our primary validation tools for their complementary and definitive insights.[3]

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment is the cornerstone for establishing proton connectivity. It identifies protons that are scalar-coupled, typically through two or three bonds (²JHH, ³JHH).[4] This allows us to trace out the spin systems within the molecule, such as the arrangement of protons on the pyridine ring and the aliphatic protons of the cyclobutane moiety.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment provides a direct link between a proton and the carbon to which it is attached.[5] It generates a 2D map where each peak corresponds to a C-H bond. This is crucial for assigning carbon resonances and confirming which protons are bonded to which carbons, effectively providing a "fingerprint" of the molecule's C-H framework.[5]

The synergy between these two experiments provides a robust, self-validating system. COSY establishes the proton framework, and HSQC anchors that framework to the underlying carbon skeleton.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow employed for validating the molecular structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation Sample Synthesized Compound NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Assign_CH HSQC Analysis: Assign C-H Pairs NMR_2D->Assign_CH Assign_HH COSY Analysis: Establish H-H Connectivity NMR_2D->Assign_HH Build_Fragments Fragment Assembly Assign_CH->Build_Fragments Assign_HH->Build_Fragments Compare Compare with Hypothesized Structure Build_Fragments->Compare Validate Final Structure Validation Compare->Validate

Caption: Key expected ¹H-¹H COSY correlations.

Comparison with an Alternative Isomer

To underscore the diagnostic power of this approach, let's consider a plausible alternative: Cyclobutanecarbonitrile, 1-(2-bromo-5-pyridinyl)- .

In this isomer, all three protons on the pyridine ring (H3', H4', H6') would be part of a single, coupled spin system. The COSY spectrum would be markedly different:

  • H6' would show a correlation to H4'.

  • H4' would show correlations to both H6' and H3'.

  • H3' would show a correlation to H4'.

The absence of these extensive correlations in the aromatic region of our hypothetical data strongly refutes the 2,5-disubstituted structure and supports the proposed 2,4-disubstituted isomer.

Conclusion

The combined application of COSY and HSQC provides a powerful and definitive method for the structural validation of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)-. The HSQC experiment unequivocally links protons to their parent carbons, while the COSY experiment maps the proton connectivity framework. The specific pattern of correlations in the aromatic region is particularly diagnostic, allowing for the confident assignment of the 2,4-substitution pattern on the pyridine ring over other potential isomers. This rigorous, data-driven approach ensures the high level of structural certainty required for subsequent research and development in the fields of medicinal chemistry and materials science.

References

  • Berman, H. M., et al. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products. PMC. [Link]

  • Anu Kumar, et al. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Kumar, A., & Ajit, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. ResearchGate. [Link]

  • Kumar, A., & Singh, A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Amador-Sánchez, Y. A., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • Fun, H.-K., et al. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. [Link]

  • Doc Brown. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

Sources

Validation

comparing cross-coupling efficiency of Cyclobutanecarbonitrile, 1-(2-bromo-4-pyridinyl)- with different leaving groups

Executive Summary The functionalization of 2-halopyridines remains a cornerstone of modern drug discovery and materials science. For the specific scaffold 1-(4-pyridinyl)cyclobutanecarbonitrile , selecting the optimal le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 2-halopyridines remains a cornerstone of modern drug discovery and materials science. For the specific scaffold 1-(4-pyridinyl)cyclobutanecarbonitrile , selecting the optimal leaving group at the C2 position—whether chloro, bromo, iodo, or triflate—dictates the success of downstream palladium- and nickel-catalyzed cross-couplings.

As an application scientist, I frequently observe researchers defaulting to the 2-bromo derivative (CAS 1295298-03-1) due to its commercial availability. However, empirical data and mechanistic profiling reveal that depending on the specific coupling (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig), alternative leaving groups like 2-chloro or 2-iodo can offer superior catalytic turnover, lower metal leaching, and suppressed off-target reactivity. This guide objectively compares these leaving groups and provides self-validating protocols for their application.

Mechanistic Baseline: The C2-Halogen Conundrum

To understand leaving group efficiency, we must first analyze the electronic environment of the scaffold. The 1-cyanocyclobutyl group at the C4 position exerts a strong electron-withdrawing effect (-I, -M) on the pyridine ring.

  • LUMO Lowering : This electron withdrawal lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring. Consequently, the oxidative addition (OA) of the nucleophilic Pd(0) catalyst into the C2–X bond is accelerated across all leaving groups.

  • The Coordination Trap : 2-Halopyridines are notorious for sequestering palladium. The proximity of the basic pyridine nitrogen to the C2 oxidative addition site allows for the formation of stable, catalytically inactive Pd(II) dimers. The severity of this catalyst trapping is highly dependent on the nature of the expelled halide[1].

G Pd0 L_nPd(0) Active Catalyst OA Oxidative Addition (Rate: I > Br > OTf > Cl) Pd0->OA + Ar-X PdII L_nPd(II)(Ar)(X) Intermediate OA->PdII TM Transmetalation (Boronic Acid/Amine) PdII->TM Base Leaching Pd(II) Leaching / Dimerization (High with X = Br) PdII->Leaching Catalyst Deactivation Homocoupling Homocoupling / Dehalogenation (High with X = I) PdII->Homocoupling Side Reaction RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product RE->Product

Fig 1: Catalytic cycle highlighting off-cycle degradation pathways driven by specific leaving groups.

Comparative Analysis of Leaving Groups

The table below synthesizes quantitative reactivity metrics and primary failure modes for the 1-(4-pyridinyl)cyclobutanecarbonitrile scaffold.

Leaving Group (C2)Bond Dissociation EnergyRelative OA RatePrimary Failure ModeOptimal Ligand Class
-I (Iodo) ~65 kcal/molVery FastHomocoupling, Protodehalogenationdppf, PPh3
-Br (Bromo) ~81 kcal/molFastPd(II) Leaching, Dimerizationdppf, RuPhos, MorDalPhos
-Cl (Chloro) ~96 kcal/molModerateUnreacted Starting MaterialXPhos, SPhos, BrettPhos
-OTf (Triflate) ~105 kcal/molModerate-FastHydrolysis (Moisture sensitive)BrettPhos, BINAP
Deep Dive: Causality Behind the Data
  • The 2-Bromopyridine Paradox : While 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile is the standard building block, it exhibits a severe vulnerability in Suzuki-Miyaura couplings. Empirical UV-vis and ICP-AES data reveal that 2-bromopyridines cause significantly higher rates of Pd(II) leaching compared to their chlorinated counterparts[2]. The bromide ion facilitates the formation of off-cycle bimetallic complexes, draining the active catalyst pool and stalling the reaction.

  • The 2-Chloropyridine Advantage : Despite the higher activation barrier of the C–Cl bond, the 2-chloro derivative is often superior when paired with dialkylbiarylphosphine ligands (e.g., XPhos). The nucleophilic displacement mechanism favored by the C2-chloro LUMO symmetry ensures clean oxidative addition without the catastrophic Pd leaching seen with bromides[3].

  • The 2-Iodopyridine Risk : The highly labile C–I bond leads to rapid generation of Pd(II) intermediates. If the subsequent transmetalation step is slow, these intermediates will undergo reductive homocoupling to form unwanted 2,2'-bipyridine dimers or suffer from protodehalogenation[4].

DecisionTree Start Select C2 Leaving Group for Cross-Coupling Cost Prioritize Low Pd Leaching & Scalability? Start->Cost Reactivity Require Ultra-Mild Conditions (< 60°C)? Cost->Reactivity No Chloro 2-Chloro Derivative Use Buchwald Ligands (e.g., XPhos, SPhos) Cost->Chloro Yes Iodo 2-Iodo Derivative Risk of Homocoupling Reactivity->Iodo Yes Bromo 2-Bromo Derivative Standard Balance (Monitor Pd loading) Reactivity->Bromo No, use standard

Fig 2: Decision matrix for selecting the optimal leaving group based on reaction priorities.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the mechanistic hurdles of the 2-halopyridine scaffold have been overcome.

Protocol A: Suzuki-Miyaura Coupling (Using the 2-Chloro Derivative)

Objective: Achieve high-yield C-C bond formation while circumventing the Pd-leaching issues associated with the bromo-derivative.

  • Catalyst Pre-activation : In an argon-filled glovebox, combine Pd2(dba)3 (2 mol%) and XPhos (8 mol%) in a dry vial. Add 1 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L_nPd(0) species.

  • Reagent Assembly : To a separate Schlenk flask, add 1-(2-chloro-4-pyridinyl)cyclobutanecarbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

    • Causality Note: K3PO4 is chosen over weaker bases (like Na2CO3) to accelerate the transmetalation step, preventing the Pd(II) intermediate from resting long enough to undergo side reactions.

  • Reaction Execution : Transfer the pre-activated catalyst solution to the Schlenk flask. Add degassed H2O (10% v/v relative to dioxane) to aid in boronic acid activation. Seal and heat to 90 °C for 12 hours.

  • Validation Checkpoint : At 4 hours, pull a 10 µL aliquot. Quench with EtOAc/H2O. Analyze the organic layer via LC-MS. You should observe <5% of homocoupled biaryl species. If unreacted starting material remains but no product is forming, catalyst poisoning (leaching) has occurred; consider increasing XPhos loading.

Protocol B: Buchwald-Hartwig Amination (Using the 2-Bromo Derivative)

Objective: Efficient C-N bond formation using volatile or secondary amines.

  • Reagent Assembly : In a nitrogen-purged tube, combine 1-(2-bromo-4-pyridinyl)cyclobutanecarbonitrile (1.0 equiv), Pd(OAc)2 (3 mol%), and MorDalPhos (6 mol%).

    • Causality Note: MorDalPhos is exceptionally effective for the amination of 2-halopyridines, preventing the formation of stable, inactive Pd-pyridine dimers[5][6].

  • Amine & Base Addition : Add NaOtBu (1.5 equiv), followed by the amine (1.2 equiv) and anhydrous toluene (0.2 M).

  • Reaction Execution : Seal the tube and heat to 85 °C for 8 hours.

  • Validation Checkpoint : Monitor via GC-MS. The primary failure mode here is the reduction of the C-Br bond (protodehalogenation) yielding 1-(4-pyridinyl)cyclobutanecarbonitrile (m/z ~158). If the ratio of reduced product to aminated product exceeds 1:10, lower the reaction temperature to 70 °C to favor the desired reductive elimination pathway.

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